wwl229
Description
Properties
IUPAC Name |
(4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRVSAGMWRVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of WWL229: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
WWL229 is a selective, small-molecule inhibitor that has garnered significant interest for its therapeutic potential in modulating inflammatory responses and sensitizing cancer cells to chemotherapy. This guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental basis for these findings.
Core Mechanism: Covalent Inactivation of Carboxylesterase 1 (CES1)
This compound functions as a mechanism-based covalent inhibitor of Carboxylesterase 1 (CES1), an enzyme also identified as Ces1d in mice and Ces3 in adipocytes.[1][2][3][4][5] The molecule contains a carbamate chemotype that covalently binds to the catalytic serine residue within the active site of CES1, leading to the enzyme's inactivation. This targeted inhibition of CES1 is central to the diverse pharmacological effects of this compound observed in various preclinical models.
Biochemical Potency
The inhibitory activity of this compound against CES1 has been quantified in several studies. In assays using recombinant human CES1 enzyme with the substrate p-nitrophenol valerate (p-NPV), this compound demonstrated inhibitory effects. Its potency has been compared to other known CES1 inhibitors, with a rank order of CPO > WWL113 > this compound.
| Compound | Target | IC50 | Notes |
| This compound | Ces3 | 1.94 µM | Selective inhibitor. |
| This compound | Recombinant Human CES1 | Less potent than WWL113 and CPO | Determined using p-NPV substrate. |
| WWL113 | Recombinant Human CES1 | More potent than this compound | Determined using p-NPV substrate. |
| CPO (Chlorpyrifos oxon) | Recombinant Human CES1 | Most potent of the three | Organophosphate poison that inhibits CES1 among other serine hydrolases. |
Signaling Pathways and Biological Effects
The inhibition of CES1 by this compound triggers distinct downstream effects in different cellular contexts, primarily by altering lipid metabolism.
Modulation of Inflammatory Pathways
In immune cells such as monocytes and macrophages, CES1 is involved in the catabolism of prostaglandin glyceryl esters. By inactivating CES1, this compound blocks the hydrolysis of prostaglandin D2 glyceryl ester (PGD2-G), thereby enhancing its anti-inflammatory properties. Conversely, it attenuates the pro-inflammatory effects of prostaglandin E2 glyceryl ester (PGE2-G). In vivo studies using a lipopolysaccharide (LPS)-induced inflammation model in mice have shown that this compound can augment lung inflammation in a female-specific manner.
Sensitization of Hepatocellular Carcinoma (HCC) to Chemotherapy
In the context of liver cancer, this compound has been shown to sensitize hepatocellular carcinoma (HCC) cells to the chemotherapeutic agent cisplatin. The inhibition of CES1 in HCC cells leads to a reprogramming of lipid metabolism, which impairs mitochondrial function. Mechanistically, the reduction in CES1 activity leads to decreased levels of polyunsaturated fatty acids (PUFAs) that act as signaling molecules for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ). The subsequent decrease in PPARα/γ transactivation results in the downregulation of their target gene, stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism and is associated with tumor progression and chemoresistance. The inhibition of this CES1-PPARα/γ-SCD1 axis ultimately sensitizes HCC cells to cisplatin-induced apoptosis.
Regulation of Lipid Metabolism in Adipocytes
In adipocytes, this compound has been demonstrated to promote the storage of lipids and inhibit basal lipolysis. This effect is consistent with the role of CES1 (Ces3) in lipid metabolism within fat cells.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental approaches.
In Vitro Enzyme Inhibition Assay
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Objective: To determine the inhibitory potency (IC50) of this compound against CES1.
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Methodology:
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Recombinant human CES1 enzyme is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
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The enzyme-inhibitor mixture is pre-incubated for a defined period (e.g., 15 minutes at 37°C).
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The substrate, p-nitrophenol valerate (p-NPV), is added to the mixture.
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The enzymatic activity is measured by monitoring the increase in absorbance at 405 nm using a spectrophotometer, which corresponds to the production of p-nitrophenol.
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IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.
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Activity-Based Protein Profiling (ABPP)
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Objective: To confirm the direct engagement and inactivation of CES1 by this compound in a cellular context.
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Methodology:
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Intact cells (e.g., THP-1 monocytes) are treated with increasing concentrations of this compound.
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Following incubation, cell lysates (proteomes) are prepared.
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The lysates are then labeled with a broad-spectrum serine hydrolase activity probe, such as fluorophosphonate-biotin (FP-biotin) or FP-TAMRA.
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Proteins are separated by SDS-PAGE.
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The engagement of CES1 by this compound is visualized as a decrease in the intensity of the fluorescent or biotin signal at the molecular weight corresponding to CES1 (approximately 60 kDa), indicating that the active site is blocked by this compound and unavailable for probe labeling.
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Western blotting for total CES1 protein is performed as a control to ensure that the observed decrease in activity is not due to a reduction in protein levels.
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In Vivo Murine Model of Inflammation
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Objective: To evaluate the effect of this compound on LPS-induced inflammation in vivo.
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Methodology:
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Adult mice are administered this compound (e.g., 30 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.
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After a short interval (e.g., 30 minutes), the mice are challenged with an i.p. injection of lipopolysaccharide (LPS) (e.g., 1.25 mg/kg) or a saline control.
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At specified time points (e.g., 6 or 24 hours) post-LPS challenge, the mice are euthanized.
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Blood and tissues (e.g., lung, liver) are collected.
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Inflammatory markers are assessed, including serum cytokine and chemokine levels (via Luminex assay), tissue mRNA levels of pro-inflammatory cytokines (via qPCR), and neutrophil infiltration (via myeloperoxidase activity assay).
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Cellular Assays for Cancer Studies
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Objective: To investigate the effect of this compound on HCC cell viability, apoptosis, and gene expression.
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Methodology:
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Cell Culture: HepG2 or other HCC cell lines are cultured under standard conditions.
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Treatment: Cells are treated with this compound alone, cisplatin alone, or a combination of both at various concentrations and for different durations (e.g., 48 hours).
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Cell Viability: Assessed using methods like the MTT assay.
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Apoptosis: Detected and quantified by flow cytometry using Annexin V staining or by measuring the levels of cleaved caspase 3 via Western blot.
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Gene Expression Analysis: The mRNA levels of target genes like SCD1 are quantified using quantitative real-time PCR (qPCR). Protein levels are analyzed by Western blotting and immunofluorescence staining.
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Lipidomics: Untargeted lipidomic analysis is performed using high-resolution mass spectrometry on cell lysates to characterize changes in the lipid profiles following this compound treatment.
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
WWL229: A Technical Guide to a Selective Carboxylesterase 3 (Ces3) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL229 is a valuable chemical probe for investigating the physiological and pathological roles of carboxylesterase 3 (Ces3), a key enzyme in lipid metabolism. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the biological pathways it affects, and detailed experimental protocols for its use. This compound is a selective inhibitor of Ces3 with a reported IC50 of 1.94 µM.[1][2] Its inhibitory action on Ces3 leads to the promotion of lipid storage in adipocytes and the prevention of basal lipolysis.[1] This guide serves as a comprehensive resource for researchers utilizing this compound to explore the function of Ces3 in metabolic diseases such as obesity and diabetes.
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates notable selectivity for Ces3 over other related serine hydrolases. While a comprehensive selectivity panel with quantitative data remains to be fully published, existing literature indicates that this compound does not significantly inhibit other serine hydrolases like Ces1f and α/β-hydrolase domain containing 6 (ABHD6).
Table 1: Inhibitory Activity of this compound against Carboxylesterase 3 (Ces3)
| Target Enzyme | Inhibitor | IC50 (µM) |
| Carboxylesterase 3 (Ces3) | This compound | 1.94 |
Signaling Pathways Modulated by this compound
Ces3 plays a significant role in adipocyte lipid metabolism and thermogenesis, particularly through its involvement in the β-adrenergic signaling pathway. Inhibition of Ces3 by this compound provides a means to dissect this pathway.
Role of Ces3 in β-Adrenergic Signaling and Thermogenesis
In response to cold or β-adrenergic agonists like isoproterenol, the sympathetic nervous system releases norepinephrine, which binds to β3-adrenergic receptors (β3-AR) on adipocytes. This activation stimulates a cascade that is crucial for thermogenesis, the process of heat production. Ces3 has been identified as a key player in this pathway. Blockage of Ces3 with this compound has been shown to attenuate the lipolytic effects induced by isoproterenol. Furthermore, inhibition of Ces3 leads to the downregulation of key thermogenic genes, including Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), through a mechanism involving peroxisome proliferator-activated receptor-gamma (PPARγ).
Below is a diagram illustrating the β-adrenergic signaling pathway in adipocytes and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Enzymatic Assay for IC50 Determination of this compound against Ces3
Principle: The IC50 value is the concentration of an inhibitor that reduces the enzyme's activity by 50%. This is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.
Materials:
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Recombinant Ces3 enzyme
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A suitable substrate for Ces3 (e.g., a p-nitrophenyl ester)
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This compound
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Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)
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96-well microplate
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Microplate reader
Procedure:
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Prepare Reagents:
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Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Prepare a series of dilutions of the this compound stock solution in the assay buffer.
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Prepare a solution of the Ces3 enzyme in the assay buffer.
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Prepare a solution of the substrate in the assay buffer.
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Set up the Assay:
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In a 96-well plate, add the assay buffer to each well.
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Add the diluted this compound solutions to the test wells. Include a control well with no inhibitor.
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Add the Ces3 enzyme solution to all wells and incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.
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Initiate the Reaction:
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Add the substrate solution to all wells to start the enzymatic reaction.
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Measure Enzyme Activity:
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Monitor the reaction progress by measuring the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
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Data Analysis:
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Calculate the initial reaction rates for each inhibitor concentration.
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Plot the reaction rates against the logarithm of the inhibitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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3T3-L1 Adipocyte Differentiation and Lipid Storage Assay
This compound's effect on lipid accumulation can be assessed using the 3T3-L1 preadipocyte cell line.
Procedure:
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Cell Culture and Differentiation:
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Culture 3T3-L1 preadipocytes in a high-glucose DMEM supplemented with 10% fetal bovine serum.
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To induce differentiation, grow the cells to confluence. Two days post-confluence, change the medium to a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
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After two days, replace the differentiation medium with a medium containing only 10 µg/mL insulin.
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Two days later, switch to a regular culture medium and replace it every two days. Adipocytes will mature over the next several days.
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This compound Treatment:
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This compound can be added at various stages of differentiation to assess its effects. For example, it can be added along with the differentiation cocktail or to mature adipocytes.
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Oil Red O Staining for Lipid Droplets:
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After the desired treatment period, wash the cells with phosphate-buffered saline (PBS).
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Fix the cells with 10% formalin in PBS for at least 1 hour.
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Wash the cells with water and then with 60% isopropanol.
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Stain the cells with a freshly prepared Oil Red O solution for 10-20 minutes at room temperature.
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Wash the cells with water multiple times to remove the excess stain.
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The lipid droplets will be stained red and can be visualized by microscopy.
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Quantification of Lipid Accumulation:
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To quantify the stained lipid, elute the Oil Red O from the cells using 100% isopropanol.
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Measure the absorbance of the eluate at approximately 510 nm using a spectrophotometer.
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Activity-Based Protein Profiling (ABPP)
Competitive ABPP can be used to assess the selectivity of this compound for Ces3 in a complex proteome.
Principle: This technique uses a broad-spectrum, activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases. By pre-incubating the proteome with an inhibitor like this compound, the binding of the ABP to the target enzyme will be blocked if the inhibitor is effective.
General Workflow:
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Proteome Preparation:
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Harvest cells or tissues and prepare a proteome lysate.
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Competitive Inhibition:
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Incubate the proteome with varying concentrations of this compound (or a vehicle control) for a specific time.
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Probe Labeling:
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Add a serine hydrolase-directed ABP (e.g., a fluorophosphonate probe tagged with a reporter like biotin or a fluorophore) to the proteome and incubate.
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Analysis:
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If a fluorescent probe is used, the probe-labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a protein band in the this compound-treated samples compared to the control indicates inhibition.
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If a biotinylated probe is used, the labeled proteins can be enriched using streptavidin beads, digested into peptides, and analyzed by mass spectrometry to identify and quantify the proteins that were inhibited by this compound.
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Below is a diagram illustrating the general workflow for competitive activity-based protein profiling.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (2-(3-methoxypropyl)-1-piperidinecarboxylic acid, 4-nitrophenyl ester) is not publicly available in peer-reviewed literature. Commercial vendors are the primary source for this compound.
Conclusion
This compound is a potent and selective inhibitor of Ces3, making it an indispensable tool for elucidating the role of this enzyme in lipid metabolism, obesity, and thermogenesis. The data and protocols presented in this guide are intended to facilitate further research into the function of Ces3 and the therapeutic potential of its inhibition. As research progresses, a more detailed understanding of the selectivity profile of this compound and its effects on a broader range of biological processes is anticipated.
References
The Role of WWL229 in Lipid Storage and Basal Lipolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor WWL229 and its role in the intricate processes of lipid storage and basal lipolysis. By specifically targeting Carboxylesterase 1 (CES1), this compound has emerged as a critical tool for elucidating the mechanisms governing cellular lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in metabolic diseases.
Core Mechanism of Action: Inhibition of Carboxylesterase 1 (CES1)
This compound is a selective inhibitor of Carboxylesterase 1 (CES1), an enzyme also known as Ces3 in rodents, which is abundantly expressed in metabolically active tissues such as the liver and adipose tissue.[1] CES1 belongs to the serine hydrolase superfamily and is known to hydrolyze a variety of ester-containing substrates, including endogenous lipids like triacylglycerols (TGs) and cholesteryl esters.[1][2] The primary mechanism of this compound is the covalent modification of the active site serine residue of CES1, thereby inhibiting its enzymatic activity.[3] This inhibition has profound effects on lipid metabolism, primarily by preventing the breakdown of stored lipids.
Quantitative Data on this compound Inhibition:
| Parameter | Value | Species/System | Reference |
| IC₅₀ for Ces3 | 1.94 µM | Mouse | [4] |
| Inhibition of CES1 activity in intact monocytes (at 1 µM) | ~70% | Human (THP-1 cells) |
This compound and its Impact on Lipid Storage
A consistent finding across multiple studies is that the inhibition of CES1 by this compound leads to a significant increase in intracellular lipid storage. This is visually manifested as an increase in the number and size of lipid droplets (LDs) within cells.
Quantitative Effects of this compound on Lipid Droplets:
While specific fold-changes can be cell-type and condition-dependent, a general trend of increased lipid accumulation is consistently observed. For instance, treatment of HepG2 cells with this compound results in a notable increase in both the number and size of lipid droplets as visualized by BODIPY staining.
| Cell Line | Treatment | Observation | Reference |
| HepG2 | 50 µM this compound for 48h | Increased number and size of lipid droplets | |
| Cultured Adipocytes | This compound | Promotes lipid storage |
This enhanced lipid storage phenotype is a direct consequence of attenuated lipolysis, the process of breaking down stored triglycerides.
The Role of this compound in Basal Lipolysis
Basal lipolysis is the continuous, low-level breakdown of triglycerides that occurs in the absence of hormonal stimulation. This process is crucial for maintaining a steady supply of fatty acids for cellular energy needs. Evidence suggests that CES1, the target of this compound, is a contributor to this fundamental metabolic process.
Inhibition of CES1 with this compound has been shown to prevent basal lipolysis in cultured adipocytes. This effect is demonstrated by a reduction in the release of free fatty acids (FFAs) and glycerol, the products of triglyceride hydrolysis, from cells treated with the inhibitor. However, it is important to note that the role of CES1 in lipolysis in humans may be more complex, with some studies showing no direct correlation between CES1 expression levels and basal or stimulated lipolysis in human adipocytes, suggesting potential species-specific differences.
Signaling Pathways in Basal Lipolysis: The Interplay of CES1 and ATGL/CGI-58
Basal lipolysis is primarily regulated by Adipose Triglyceride Lipase (ATGL), which is activated by its co-factor, Comparative Gene Identification-58 (CGI-58). Under basal conditions, ATGL is associated with the lipid droplet and carries out the initial step of triglyceride breakdown.
The current body of evidence suggests that CES1 acts in a parallel pathway to the ATGL/CGI-58 complex in contributing to basal lipolysis. Studies have shown that treatment with this compound to inhibit CES1 does not significantly alter the protein levels of ATGL or CGI-58. This indicates that this compound's effect on lipolysis is a direct result of inhibiting CES1's enzymatic activity, rather than through transcriptional regulation of the core ATGL/CGI-58 machinery.
The following diagram illustrates the proposed parallel roles of CES1 and the ATGL/CGI-58 complex in basal lipolysis and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on lipid storage and lipolysis.
Lipid Droplet Staining and Visualization
Objective: To qualitatively and quantitatively assess changes in intracellular lipid droplet content following this compound treatment.
Method: Staining with the lipophilic dye BODIPY 493/503.
Protocol for HepG2 Cells:
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Cell Culture: Seed HepG2 cells on glass coverslips in a 24-well plate and culture to the desired confluency.
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Treatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 48 hours).
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Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
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Washing: Wash the cells three times with PBS.
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Staining: Prepare a 1-2 µM working solution of BODIPY 493/503 in PBS from a stock solution in DMSO. Incubate the fixed cells with the BODIPY staining solution for 15-30 minutes at room temperature, protected from light.
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Final Washes: Wash the cells twice with PBS.
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Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.
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Imaging: Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (excitation/emission ~493/503 nm).
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Quantification: Use image analysis software (e.g., ImageJ) to quantify the number and area of lipid droplets per cell.
Experimental Workflow Diagram:
Measurement of Basal Lipolysis
Objective: To quantify the rate of basal lipolysis by measuring the release of free fatty acids (FFAs) and glycerol into the cell culture medium.
Method: Colorimetric or fluorometric assays for FFA and glycerol quantification.
Protocol for Cultured Adipocytes or HepG2 Cells:
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Cell Culture and Treatment: Culture cells to confluency and treat with this compound or vehicle as described previously.
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Wash and Incubation: Gently wash the cells twice with warm PBS to remove any residual serum. Add a serum-free medium containing 2% fatty acid-free Bovine Serum Albumin (BSA) to the cells. The BSA acts as a fatty acid acceptor.
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Sample Collection: At various time points (e.g., 0, 1, 2, 4 hours), collect an aliquot of the incubation medium.
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FFA Quantification: Use a commercially available FFA quantification kit (colorimetric or fluorometric). These kits typically involve a multi-step enzymatic reaction that results in a product that can be measured by absorbance or fluorescence. Create a standard curve using the provided FFA standards to determine the concentration of FFAs in the collected media samples.
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Glycerol Quantification: Use a commercially available glycerol quantification kit. Similar to the FFA kits, these assays use an enzymatic reaction to produce a quantifiable signal. Prepare a standard curve to determine the glycerol concentration.
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Data Normalization: After the final time point, lyse the cells and determine the total protein content (e.g., using a BCA assay). Normalize the amount of FFA and glycerol released to the total protein content and the incubation time to calculate the rate of lipolysis (e.g., nmol/mg protein/hour).
Logical Relationship Diagram for Lipolysis Measurement:
Conclusion and Future Directions
This compound serves as a potent and selective tool for investigating the role of CES1 in lipid metabolism. Its ability to inhibit CES1 leads to a clear phenotype of increased lipid storage, primarily by attenuating basal lipolysis. The current understanding suggests that CES1 contributes to basal lipolysis in a pathway that is parallel to the canonical ATGL/CGI-58 axis.
For researchers and drug development professionals, this compound and other CES1 inhibitors represent a promising avenue for therapeutic intervention in metabolic diseases characterized by dysregulated lipid metabolism. Future research should focus on further delineating the specific substrates of CES1 within the lipid droplet, exploring the potential interplay between the CES1 and ATGL pathways under different physiological conditions, and evaluating the long-term consequences of CES1 inhibition in various in vivo models of metabolic disease. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing these critical areas of investigation.
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
WWL229 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of WWL229, a selective small-molecule inhibitor. The document details the molecular target of this compound, its mechanism of action, and the experimental methodologies employed to validate its activity and cellular effects. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Executive Summary
This compound is a potent and selective covalent inhibitor of Carboxylesterase 1 (CES1) , a key enzyme in lipid metabolism and inflammatory signaling.[1][2] It acts by covalently modifying the catalytic serine residue within the active site of CES1, leading to its inactivation.[1][2] The identification and validation of CES1 as the primary target of this compound have been accomplished through a combination of enzymatic assays, activity-based protein profiling, cellular functional assays, and genetic approaches. Furthermore, this compound has been instrumental in elucidating the role of CES1 in various pathological conditions, including cancer and inflammation.
Target Identification: Carboxylesterase 1 (CES1)
The primary molecular target of this compound has been identified as Carboxylesterase 1 (CES1), also referred to as Ces3 in some literature.[3] CES1 is a serine hydrolase predominantly found in metabolically active tissues such as the liver and adipose tissue, where it plays a crucial role in the hydrolysis of ester-containing lipids and xenobiotics.
Mechanism of Action
This compound is a carbamate-containing small molecule that functions as a mechanism-based inactivator of CES1. The inhibitor covalently attaches to the catalytic serine residue in the enzyme's active site, forming a stable complex and thereby irreversibly inhibiting its enzymatic activity.
Target Validation Experiments
A multi-faceted approach has been employed to validate CES1 as the bona fide target of this compound. These experimental strategies are detailed below.
Enzymatic Assays
The inhibitory potency of this compound against CES1 has been quantified using in vitro enzymatic assays with recombinant human CES1.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against CES1
| Compound | Target Enzyme | IC50 (µM) | Substrate |
| This compound | Recombinant Human CES1 | 1.94 | p-Nitrophenol Valerate (p-NPV) |
| WWL113 | Recombinant Human CES1 | More potent than this compound | p-Nitrophenol Valerate (p-NPV) |
| Chlorpyrifos Oxon (CPO) | Recombinant Human CES1 | More potent than WWL113 | p-Nitrophenol Valerate (p-NPV) |
Data sourced from multiple studies.
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Enzyme Preparation : Recombinant human CES1 is diluted in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Inhibitor Incubation : this compound is added to the enzyme solution at varying concentrations and pre-incubated for 15 minutes at 37°C to allow for covalent modification.
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Substrate Addition : The colorimetric substrate p-nitrophenol valerate (p-NPV) is added to initiate the enzymatic reaction.
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Detection : The hydrolysis of p-NPV is monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
-
Data Analysis : IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Activity-Based Protein Profiling (ABPP)
ABPP has been utilized to confirm the direct engagement of this compound with CES1 in a native cellular environment and to assess its selectivity.
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Cell Treatment : Intact cells (e.g., THP-1 monocytes) are treated with increasing concentrations of this compound for a specified duration (e.g., 30 minutes).
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Lysis and Probe Labeling : Cells are lysed, and the proteome is labeled with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate coupled to a reporter tag (e.g., FP-biotin or FP-TAMRA).
-
SDS-PAGE and Detection : The labeled proteins are separated by SDS-PAGE. Proteins with active serine hydrolase activity will be labeled by the probe and can be visualized.
-
Analysis : A decrease in the intensity of the band corresponding to CES1 (approximately 60 kDa) with increasing concentrations of this compound indicates target engagement and inhibition. The lack of change in the intensity of other bands demonstrates the selectivity of the inhibitor.
Cellular Target Validation
The functional consequence of CES1 inhibition by this compound has been validated in cellular models.
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Cell Culture and Treatment : Human monocytic THP-1 cells, which express high levels of CES1, are pre-treated with varying concentrations of this compound.
-
Substrate Incubation : The cells are then incubated with prostaglandin D2 glyceryl ester (PGD2-G).
-
Metabolite Extraction and Analysis : The reaction is quenched, and lipids are extracted. The levels of the hydrolysis product, PGD2, are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Results : this compound demonstrates a concentration-dependent inhibition of PGD2-G hydrolysis, confirming its ability to inhibit CES1 activity in intact cells.
Genetic Validation
To further substantiate that the effects of this compound are mediated through CES1, genetic knockdown experiments have been performed.
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shRNA-mediated Knockdown : THP-1 monocytes are transduced with shRNA constructs specifically targeting CES1 (CES1KD) or a scrambled control.
-
Validation of Knockdown : The reduction in CES1 protein expression and activity is confirmed by immunoblotting and gel-based ABPP.
-
Functional Assay : Control and CES1KD cells are treated with PGD2-G, and its hydrolysis is measured. A significant reduction in PGD2-G hydrolysis in CES1KD cells compared to control cells validates the role of CES1 in this process.
-
Inhibitor Treatment in Knockdown Cells : The addition of this compound to CES1KD cells does not lead to a further decrease in PGD2-G hydrolysis, providing strong evidence that CES1 is the primary target of this compound for this cellular function.
This compound in Functional Studies and Disease Models
This compound has served as a critical tool to probe the physiological and pathophysiological roles of CES1.
Role in Lipid Metabolism and Hepatocellular Carcinoma (HCC)
Inhibition of CES1 by this compound in HepG2 hepatocellular carcinoma cells leads to a reprogramming of lipid metabolism and impairs mitochondrial function.
Table 2: Effects of this compound on Hepatocellular Carcinoma Cells
| Experimental Condition | Observed Effect | Implication |
| This compound (50 µM) treatment of HepG2 cells | Downregulation of stearoyl-CoA desaturase (SCD) expression. | CES1 activity is linked to fatty acid desaturation pathways. |
| This compound (50 µM) treatment of HepG2 cells | Increased cellular reactive oxygen species (ROS) production. | Inhibition of CES1 impacts mitochondrial respiratory function. |
| This compound (50 µM) in combination with cisplatin (10 µM) | Synergistic increase in apoptosis of HepG2 cells. | CES1 inhibition sensitizes HCC cells to chemotherapy. |
The inhibition of CES1 by this compound has been shown to downregulate the expression of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism, through the modulation of PPARα/γ activity. This axis plays a significant role in the survival and chemoresistance of HCC cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of Carboxylesterase 3 and its Modulation by WWL229: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterase 3 (CES3), a member of the α/β-hydrolase fold family, is an enzyme critically involved in the hydrolysis of a wide array of ester- and amide-bond-containing substrates.[1] While the broader carboxylesterase family is well-recognized for its role in the metabolism of xenobiotics, including numerous therapeutic drugs, CES3 has emerged as a key regulator of endogenous lipid metabolism.[1][2] This enzyme is predominantly expressed in tissues central to metabolic homeostasis, such as the liver and adipose tissue. Its functions extend to the hydrolysis of long-chain fatty acid esters and thioesters, implicating it in processes like lipolysis, lipid storage, and energy expenditure.[1][3]
This technical guide provides a comprehensive overview of the core functions of CES3, with a particular focus on its interaction with the selective inhibitor, WWL229. We will delve into the quantitative aspects of this interaction, detail relevant experimental methodologies, and visualize the complex biological pathways in which CES3 participates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of metabolic diseases and the development of novel therapeutic agents.
Core Functions of Carboxylesterase 3
Role in Lipid Metabolism
CES3 plays a multifaceted role in the intricate network of lipid metabolism. Its primary function in this context is the hydrolysis of triglycerides, contributing to basal lipolysis. This process releases fatty acids from stored triglycerides, which can then be utilized for energy production. Studies have shown that the activation of CES3 can lead to increased adipogenesis, attenuated lipogenesis, and promoted fatty acid oxidation.
Furthermore, CES3 has been identified as a significant player in the "browning" of white adipocytes and in thermogenesis. Activation of CES3 is associated with an enhanced expression of key thermogenic marker genes. In response to stimuli such as cold exposure, CES3 can translocate to lipid droplets and promote lipolysis, a process that is crucial for β-adrenergic signaling–stimulated thermogenesis. Inhibition of CES3 has been shown to impair this thermogenic response.
Involvement in Drug Metabolism
Like other members of the carboxylesterase family, CES3 is involved in the metabolic processing of various xenobiotics. The hydrolysis of ester-containing drugs is a critical step in their activation (in the case of prodrugs) or detoxification and elimination. While CES1 and CES2 are the most extensively studied in this regard, CES3 also contributes to the hydrolysis of certain drugs, although its substrate specificity is less well-characterized. It has been noted to have a lower catalytic efficiency for some substrates compared to CES1 and CES2.
This compound: A Selective Inhibitor of CES3
This compound is a potent and selective small-molecule inhibitor of CES3. Its mechanism of action involves the covalent modification of the active site serine residue of the enzyme, leading to its inactivation. This selectivity makes this compound an invaluable tool for elucidating the specific functions of CES3 in complex biological systems.
Data Presentation
Inhibitor Activity and Selectivity
| Compound | Target | IC50 (µM) | Notes |
| This compound | CES3 | 1.94 | Selective inhibitor. |
| This compound | CES1 | - | Less potent against CES1 compared to WWL113. |
| WWL113 | CES1 | - | More potent than this compound against CES1. |
| CPO | CES1 | - | More potent than WWL113 and this compound against CES1. |
Effects of CES3 Inhibition by this compound on Gene Expression
| Gene | Tissue/Cell Type | Effect of this compound | Reference |
| Ucp1 | Adipocytes | Downregulation | |
| Pgc1α | Adipocytes | Downregulation |
Experimental Protocols
In Vitro CES3 Inhibition Assay
Objective: To determine the inhibitory potency of a compound (e.g., this compound) against CES3.
Materials:
-
Recombinant human CES3 enzyme
-
p-Nitrophenyl acetate (pNPA) or other suitable colorimetric/fluorometric substrate
-
Test compound (this compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in assay buffer to create a range of concentrations.
-
Add a fixed amount of recombinant CES3 enzyme to each well of the 96-well plate.
-
Add the diluted test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (e.g., pNPA) to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Adipocyte Differentiation and Lipid Storage Assay
Objective: To assess the effect of CES3 inhibition on adipocyte differentiation and lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
Maintenance medium (e.g., DMEM with 10% FBS and insulin)
-
Test compound (this compound)
-
Oil Red O staining solution
-
Isopropanol
-
Microscope
-
Spectrophotometer
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in a multi-well plate.
-
Two days post-confluence, induce differentiation by replacing the growth medium with differentiation medium containing the test compound or vehicle control.
-
After 2-3 days, replace the differentiation medium with maintenance medium containing the test compound or vehicle, and continue to culture for several more days, replacing the medium every 2 days.
-
After differentiation (typically 8-10 days), wash the cells with PBS and fix with 10% formalin.
-
Stain the lipid droplets by incubating the fixed cells with Oil Red O solution.
-
Wash the cells to remove excess stain and visualize the lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer.
Seahorse XF Cell Mito Stress Test in Adipocytes
Objective: To evaluate the effect of CES3 inhibition on mitochondrial respiration in adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
Test compound (this compound)
Procedure:
-
Seed and differentiate preadipocytes in a Seahorse XF cell culture microplate.
-
On the day of the assay, replace the culture medium with XF Base Medium and incubate in a non-CO2 incubator for 1 hour.
-
Treat the cells with the test compound (this compound) or vehicle for the desired duration.
-
Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the Mito Stress Test protocol.
-
The instrument will sequentially inject the mitochondrial inhibitors and measure the oxygen consumption rate (OCR) at each stage.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mandatory Visualizations
Caption: CES3-mediated lipolysis and its inhibition by this compound.
Caption: Signaling pathway of CES3 in adipocyte thermogenesis.
Caption: Experimental workflow for investigating CES3 function with this compound.
Conclusion
Carboxylesterase 3 is a pivotal enzyme in the regulation of lipid metabolism and thermogenesis, making it a compelling target for therapeutic intervention in metabolic disorders such as obesity and type 2 diabetes. The selective inhibitor this compound has proven to be an indispensable chemical tool for dissecting the intricate roles of CES3. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the function of CES3 and to evaluate the therapeutic potential of its inhibitors. The continued investigation into the biology of CES3 and the development of more specific modulators hold significant promise for advancing our understanding and treatment of metabolic diseases.
References
- 1. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrated phenotypic and activity-based profiling links Ces3 to obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of WWL229 on Adipocyte Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document details the effects of WWL229, a specific inhibitor of Carboxylesterase 1 (CES1), on the intricate processes of lipid metabolism within adipocytes. By elucidating the molecular mechanisms and providing robust experimental frameworks, this guide serves as a critical resource for researchers investigating metabolic diseases and developing novel therapeutic interventions.
Introduction to this compound and its Target: Carboxylesterase 1 (CES1)
This compound is a small molecule inhibitor that targets Carboxylesterase 1 (CES1), a key enzyme in lipid metabolism.[1] CES1 is abundantly expressed in tissues central to metabolic regulation, including the liver and adipose tissue.[1] Within these tissues, CES1 is involved in the hydrolysis of triglycerides and cholesterol esters, thereby playing a crucial role in lipid droplet metabolism and overall energy homeostasis.[1][2] The expression of CES1 in adipose tissue is significantly associated with body fat and the size of adipocytes.[2] Notably, increased CES1 expression is observed in obese individuals. Given its role in lipid mobilization, targeting CES1 with inhibitors like this compound presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.
Quantitative Data on the Effects of CES1 Inhibition in Adipose Tissue
While direct quantitative data for this compound on adipocytes is limited in publicly available literature, extensive research on the genetic ablation of its target, CES1 (murine ortholog Ces1d), provides significant insights into its functional consequences on adipocyte lipid metabolism. The following tables summarize key findings from studies involving adipose tissue-specific knockout of Ces1d.
Table 1: Phenotypic Effects of Adipose Tissue-Specific Ces1d Knockout in Mice
| Parameter | Observation in Ces1d Knockout Mice | Reference |
| Body Weight | Increased gain on a high-fat diet | |
| Fat Mass | Increased | |
| Adipocyte Morphology | Abnormally large lipid droplet deposition | |
| Liver | Exacerbated steatosis (fatty liver) | |
| Glucose Metabolism | Impaired glucose tolerance and insulin resistance | |
| Circulating Triglycerides | Significantly increased on a high-fat diet |
Table 2: Molecular Effects of Adipose Tissue-Specific Ces1d Knockout
| Molecular Target / Pathway | Observation in Ces1d Knockout Mice | Reference |
| Circulating Free Fatty Acids | Diminished | |
| HNF4α Target Genes (e.g., G6pc, Pek1) | Down-regulated in the liver | |
| De Novo Lipogenesis Genes (e.g., Acaca, Fasn, Scd1) | No significant change in subcutaneous white adipose tissue | |
| Phosphorylated ACC1 (p-ACC1) / Total ACC1 Ratio | Dramatically increased in brown adipose tissue on a high-fat diet |
Signaling Pathways Modulated by CES1 Inhibition
The inhibition of CES1 by this compound in adipocytes is hypothesized to disrupt the normal signaling cascade that links lipolysis to systemic energy regulation. CES1-mediated hydrolysis of triglycerides on lipid droplets releases free fatty acids (FFAs) that can act as signaling molecules. For instance, linoleic acid, a product of Ces1d activity, is a known activator of the transcription factor HNF4α, which in turn regulates genes involved in glucose metabolism in the liver. By blocking CES1, this compound would be expected to reduce the availability of these FFA signaling molecules, leading to downstream metabolic dysregulation.
The following diagram illustrates a generalized workflow for assessing the impact of a CES1 inhibitor like this compound on adipocyte lipid metabolism.
References
WWL229: A Technical Guide to its Research Applications in Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WWL229 is a potent and selective small-molecule inhibitor of Carboxylesterase 1 (CES1), an enzyme increasingly recognized for its critical role in lipid and glucose homeostasis. This technical guide provides an in-depth overview of the current research applications of this compound in the context of metabolic diseases. By targeting CES1, this compound offers a valuable tool to investigate the intricate signaling pathways governing metabolic regulation and presents a potential therapeutic avenue for conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides methodologies for relevant experiments, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target: Carboxylesterase 1 (CES1)
This compound is a carbamate-based covalent inhibitor that selectively targets the active site of CES1, leading to its inactivation. CES1 is a key serine hydrolase predominantly expressed in metabolically active tissues, including the liver, adipose tissue, and macrophages. It plays a crucial role in the hydrolysis of a wide range of endogenous lipids, such as triacylglycerols (TGs) and cholesteryl esters, thereby regulating intracellular lipid metabolism and energy homeostasis. Dysregulation of CES1 activity has been implicated in the pathophysiology of various metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound and the role of its target, CES1, in metabolic contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 1.94 µM | Recombinant human CES1 | [1][2] |
| Effective Concentration | 20-50 µM | HepG2 cells (to induce lipid accumulation) | [3][4] |
| Effective Concentration | 0.5 - 5 µM | HepG2 cells (to sensitize to cisplatin) | [3] |
Table 2: In Vivo Administration of this compound
| Parameter | Value | Animal Model | Application | Reference |
| Dosage | 30 mg/kg, i.p. | C57BL/6 mice | Inflammation study |
Table 3: Cellular and Metabolic Effects of CES1 Inhibition by this compound
| Effect | Cell Line | Observations | Reference |
| Lipid Droplet Accumulation | HepG2 | Increased number and size of lipid droplets. | |
| Fatty Acid Oxidation | HepG2 | Significantly reduced. | |
| Mitochondrial Respiration (OCR) | HepG2 | Decreased basal and maximal respiration. | |
| Gene Expression (Downregulation) | HepG2 | SCD, ACADS, ACADM, ACADVL, CPT2, ECH1, TFAM1, NRF1. |
Signaling Pathways Modulated by this compound
The primary mechanism through which this compound exerts its effects on metabolic pathways is via the inhibition of CES1, which in turn modulates the activity of key transcription factors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).
CES1-PPARα/γ-SCD Signaling Pathway
Inhibition of CES1 by this compound leads to a reduction in the hydrolysis of intracellular lipids. This alteration in the lipid profile, specifically a decrease in the availability of certain fatty acids that act as endogenous ligands for PPARα and PPARγ, results in reduced transcriptional activity of these nuclear receptors. A key downstream target of PPARα/γ is Stearoyl-CoA Desaturase (SCD), an enzyme critical for the synthesis of monounsaturated fatty acids. Consequently, this compound treatment leads to the downregulation of SCD expression. This cascade has significant implications for lipid metabolism and cellular function.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature involving this compound.
In Vitro Inhibition of CES1 Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CES1.
Materials:
-
Recombinant human CES1 enzyme
-
This compound
-
p-Nitrophenyl valerate (p-NPV) substrate
-
50 mM Tris-HCl buffer (pH 7.4)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound in 50 mM Tris-HCl buffer to create a concentration gradient.
-
In a 96-well plate, add the recombinant CES1 enzyme to each well.
-
Add the different concentrations of this compound to the wells in triplicate and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the p-NPV substrate to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer to determine the rate of p-NPV hydrolysis.
-
Plot the percentage of CES1 activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Lipid Accumulation Assay
Objective: To assess the effect of this compound on lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells
-
This compound
-
Cell culture medium
-
BODIPY 493/503 stain
-
Formaldehyde
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed HepG2 cells in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 20-50 µM) or vehicle control for 24 hours.
-
Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes.
-
Wash the cells again with PBS and stain with BODIPY 493/503 for 15 minutes to visualize neutral lipids.
-
Wash the cells with PBS to remove excess stain.
-
Visualize and capture images of the lipid droplets using a fluorescence microscope.
-
Quantify the number and size of lipid droplets using image analysis software.
In Vivo Mouse Study
Objective: To evaluate the in vivo effects of this compound on a specific metabolic or inflammatory endpoint.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., 15:1:1 v/v/v saline/ethanol/Brij93)
-
Inducing agent (e.g., Lipopolysaccharide - LPS)
-
Anesthetic
-
Equipment for tissue and blood collection
Procedure:
-
Acclimate adult male and female mice to the experimental conditions.
-
Prepare a solution of this compound at the desired concentration for intraperitoneal (i.p.) injection.
-
Inject the mice with this compound (e.g., 30 mg/kg) or the vehicle control.
-
After a specified time (e.g., 30 minutes), challenge the mice with an inducing agent (e.g., LPS at 1.25 mg/kg, i.p.) or saline.
-
At predetermined time points (e.g., 6 or 24 hours) post-challenge, euthanize the mice under anesthesia.
-
Collect blood and tissues (e.g., liver, adipose tissue, lung) for downstream analysis (e.g., cytokine measurement, histology, gene expression analysis).
Conclusion and Future Directions
This compound has emerged as a critical research tool for elucidating the role of CES1 in metabolic diseases. Its ability to selectively inhibit CES1 allows for the precise investigation of downstream signaling events, particularly the modulation of the PPARα/γ-SCD axis. The available data strongly suggest that CES1 inhibition impacts lipid storage, fatty acid oxidation, and mitochondrial function.
Future research should focus on leveraging this compound in animal models of specific metabolic diseases, such as diet-induced obesity, NAFLD, and type 2 diabetes, to directly assess its therapeutic potential. Further studies are also warranted to fully delineate the complete signaling network regulated by CES1 and to identify potential off-target effects of this compound. The continued use of this compound in metabolic research will undoubtedly contribute to a deeper understanding of metabolic regulation and may pave the way for novel therapeutic strategies targeting CES1.
References
The Impact of WWL229 on Triglyceride Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL229 is a potent and selective small molecule inhibitor of carboxylesterase 3 (Ces3), also known as triacylglycerol hydrolase (TGH). While not directly targeting the canonical lipolytic enzymes, adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), this compound exerts a significant indirect influence on triglyceride hydrolysis, particularly in the context of β-adrenergic-stimulated lipolysis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cellular signaling pathways, and detailed protocols for key experimental procedures to study its effects. Quantitative data from relevant studies are summarized for comparative analysis.
Introduction to this compound and Triglyceride Hydrolysis
Triglyceride hydrolysis, or lipolysis, is the metabolic process by which triglycerides stored in lipid droplets are broken down into glycerol and free fatty acids. This process is critical for maintaining energy homeostasis. The key enzymes traditionally associated with the initiation of this cascade are ATGL and HSL. However, recent research has unveiled a significant role for other lipases, including carboxylesterase 3 (Ces3), in modulating lipid metabolism.
This compound has emerged as a valuable chemical tool to probe the function of Ces3. It is a selective inhibitor of Ces3 with a reported half-maximal inhibitory concentration (IC50) of 1.94 μM[1]. Studies have demonstrated that this compound does not directly inhibit ATGL or HSL, indicating a distinct mechanism of action in the regulation of triglyceride breakdown[2]. By inhibiting Ces3, this compound has been shown to promote lipid storage and prevent basal lipolysis in adipocytes[1]. Furthermore, this compound can inactivate carboxylesterase 1 (CES1), a related enzyme, and impede the breakdown of prostaglandin D2-glyceryl ester (PGD2-G).
Mechanism of Action of this compound
The primary mechanism by which this compound impacts triglyceride hydrolysis is through the specific inhibition of Ces3 activity. In response to β-adrenergic stimulation (e.g., by isoproterenol), Ces3 is believed to hydrolyze triglycerides, leading to the generation of specific fatty acid species. These fatty acids then act as endogenous ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and lipid metabolism.
Activation of PPARγ by these Ces3-derived fatty acids leads to the transcriptional upregulation of genes involved in the thermogenic program in adipocytes, most notably uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). By inhibiting Ces3, this compound prevents the generation of these specific PPARγ ligands, thereby attenuating the downstream activation of the thermogenic gene expression program. This ultimately leads to a reduction in stimulated lipolysis and a decrease in cellular energy expenditure.
Signaling Pathways
Overview of β-Adrenergic Stimulated Lipolysis
The canonical pathway for stimulated triglyceride hydrolysis is initiated by the binding of catecholamines to β-adrenergic receptors on the surface of adipocytes. This activates a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates HSL and perilipin 1 (PLIN1) on the lipid droplet surface. This coordinated action allows ATGL and HSL to access and hydrolyze the triglyceride core.
Caption: General β-adrenergic signaling pathway for triglyceride hydrolysis.
Impact of this compound on the Ces3-PPARγ Signaling Axis
This compound intervenes in a parallel signaling cascade that is also initiated by β-adrenergic stimulation. By inhibiting Ces3, this compound blocks the hydrolysis of triglycerides that would otherwise produce specific fatty acid ligands for PPARγ. This leads to reduced PPARγ activation and a subsequent decrease in the expression of its target genes, UCP1 and PGC1α, which are crucial for thermogenesis and energy expenditure.
Caption: this compound's inhibitory effect on the Ces3-PPARγ signaling pathway.
Data Presentation
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Reference |
| Carboxylesterase 3 (Ces3) | 1.94 | [1] |
Table 2: Effects of this compound on Adipocyte Function
| Cell Type | Treatment | Measured Parameter | Observed Effect | Reference |
| 3T3-L1 Adipocytes | This compound | Basal Lipolysis | Prevented | [1] |
| 3T3-L1 Adipocytes | This compound | Lipid Storage | Promoted | |
| 3T3-L1 & Brown Adipocytes | Isoproterenol + this compound | Isoproterenol-induced Lipolysis | Attenuated | |
| 3T3-L1 & Brown Adipocytes | Isoproterenol + this compound | UCP1 mRNA Expression | Downregulated | |
| 3T3-L1 & Brown Adipocytes | Isoproterenol + this compound | PGC1α mRNA Expression | Downregulated | |
| HepG2 Cells | This compound | Total Free Fatty Acids | Significantly Reduced |
Experimental Protocols
Glycerol Release Assay for Lipolysis Measurement
This protocol measures the amount of glycerol released into the medium from adipocytes, which is a direct indicator of triglyceride hydrolysis.
Materials:
-
Differentiated adipocytes in a multi-well plate
-
Krebs-Ringer-HEPES (KRH) buffer with 2% BSA (fatty acid-free)
-
Isoproterenol stock solution
-
This compound stock solution
-
Glycerol Assay Kit (colorimetric or fluorometric)
-
96-well microplate
-
Plate reader
Procedure:
-
Wash differentiated adipocytes twice with pre-warmed KRH buffer.
-
Pre-incubate the cells with KRH buffer containing either vehicle (e.g., DMSO) or this compound at the desired concentration for 1 hour at 37°C.
-
To stimulate lipolysis, add isoproterenol to the desired final concentration (e.g., 10 µM) to the appropriate wells. For basal lipolysis measurement, add vehicle.
-
Incubate the plate at 37°C for 2-3 hours.
-
Collect the cell culture medium from each well.
-
Use a commercial glycerol assay kit to determine the glycerol concentration in the collected medium according to the manufacturer's instructions.
-
Normalize the glycerol concentration to the total protein content of the cells in each well.
Seahorse XF Analyzer Assay for Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR) of adipocytes, providing insights into mitochondrial function and energy expenditure.
Materials:
-
Differentiated adipocytes cultured in a Seahorse XF cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
This compound stock solution
Procedure:
-
One day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium in the cell plate with pre-warmed assay medium.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
To assess the effect of this compound, pre-treat the cells with the compound for the desired duration before starting the assay.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate into the analyzer and initiate the assay protocol. The protocol will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of target genes such as UCP1 and PGC1α.
Materials:
-
Adipocyte cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (UCP1, PGC1α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Treat differentiated adipocytes with vehicle, isoproterenol, and/or this compound for the desired time.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96-well plate with the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR plate in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on adipocyte lipolysis and gene expression.
Caption: Experimental workflow for studying the effects of this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of carboxylesterase 3 in lipid metabolism. Its ability to indirectly modulate triglyceride hydrolysis through the Ces3-PPARγ signaling axis provides a unique avenue for investigating the intricate regulation of energy homeostasis in adipocytes. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting this novel pathway. Further investigation into the physiological and pathological roles of Ces3 using inhibitors like this compound may uncover new strategies for the treatment of metabolic disorders.
References
Foundational Research on WWL229 and Carboxylesterase 1 (CES1) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterase 1 (CES1) is a key serine hydrolase predominantly expressed in the liver, where it plays a crucial role in the metabolism of a wide array of ester- and amide-containing xenobiotics and endogenous compounds.[1][2] This enzyme is responsible for the hydrolysis of numerous drugs, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[3][4] Given its significant role in drug metabolism and lipid homeostasis, CES1 has emerged as a compelling target for therapeutic intervention.[1] WWL229 is a selective, mechanism-based inhibitor of CES1 that covalently binds to the catalytic serine residue in the enzyme's active site, leading to its inactivation. This technical guide provides an in-depth overview of the foundational research on this compound and its inhibition of CES1, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Quantitative Data on this compound Inhibition of CES1
The following tables summarize the quantitative data on the inhibitory activity of this compound against CES1 and its orthologs from various studies.
| Inhibitor | Target Enzyme | IC50 Value | Cell/System | Substrate | Reference |
| This compound | Recombinant Human CES1 | Not as potent as WWL113 or CPO | In vitro enzyme assay | p-Nitrophenol valerate (p-NPV) | |
| This compound | Mouse Ces3 (ortholog of human CES1) | 1.94 µM | In vitro enzyme assay | Not specified | |
| WWL113 | Recombinant Human CES1 | More potent than this compound | In vitro enzyme assay | p-Nitrophenol valerate (p-NPV) | |
| CPO (Chlorpyrifos oxon) | Recombinant Human CES1 | More potent than WWL113 and this compound | In vitro enzyme assay | p-Nitrophenol valerate (p-NPV) |
| Inhibitor Concentration | Cell Type | Inhibition of CES1 Activity | Experimental Condition | Reference |
| 1 µM this compound | Intact THP-1 monocytes | ~70% | In situ incubation for 15 min | |
| 1 µM WWL113 | Intact THP-1 monocytes | ~70% | In situ incubation for 15 min | |
| 10 µM this compound | Intact THP-1 monocytes | Minimal remaining CES1 activity | In situ incubation | |
| 30 µM this compound | Intact THP-1 monocytes | Minimal remaining CES1 activity | In situ incubation | |
| 50 µM this compound | HepG2 cells | Significant downregulation of SCD mRNA | 48-hour treatment | |
| 155 µmol/kg this compound | HepG2 xenografted NU/J mice | Synergistic inhibition of tumor growth with cisplatin | In vivo treatment |
Key Experimental Protocols
CES1 Activity Assay (Spectrophotometric)
This protocol is adapted from studies using the substrate p-nitrophenol valerate (p-NPV) to measure CES1 activity.
Objective: To determine the inhibitory potency (IC50) of compounds against CES1.
Materials:
-
Recombinant human CES1 enzyme
-
p-Nitrophenol valerate (p-NPV) substrate solution
-
Inhibitor compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a dilution series of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the recombinant CES1 enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells in triplicate.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the p-NPV substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a spectrophotometer to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Situ CES1 Activity Assay in Intact Cells
This protocol is for assessing the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular CES1 activity.
Objective: To measure the inhibition of CES1 activity by a compound in living cells.
Materials:
-
Cell line expressing CES1 (e.g., THP-1 monocytes)
-
Cell culture medium
-
Inhibitor compound (e.g., this compound)
-
p-Nitrophenol valerate (p-NPV) substrate solution
-
Assay buffer
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the intact cells with the inhibitor at a specific concentration (e.g., 1 µM this compound) for a defined period (e.g., 15 minutes).
-
After incubation, add the p-NPV substrate to the cells.
-
Monitor the hydrolysis of p-NPV by measuring the change in absorbance at 405 nm.
-
Compare the CES1 activity in inhibitor-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic technique used to assess the engagement of an inhibitor with its target enzyme in a complex biological sample.
Objective: To visualize the covalent binding of this compound to CES1 and assess its selectivity.
Materials:
-
Intact cells (e.g., THP-1 monocytes)
-
Inhibitor compound (this compound)
-
Activity-based probe (e.g., fluorophosphonate-biotin (FP-biotin) or FP-TAMRA)
-
Cell lysis buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
Streptavidin-HRP conjugate (for biotin probes) or fluorescence scanner (for fluorescent probes)
-
Anti-CES1 antibody for immunoblotting
Procedure:
-
Treat intact cells with varying concentrations of this compound for a specified time.
-
Lyse the cells to prepare proteomes.
-
Incubate the proteomes with the activity-based probe (e.g., FP-biotin) for a defined period. The probe will covalently label the active site of serine hydrolases that were not inhibited by this compound.
-
Separate the proteins by SDS-PAGE.
-
For biotinylated probes, transfer the proteins to a membrane and probe with streptavidin-HRP to visualize labeled enzymes. A decrease in the band intensity at the molecular weight of CES1 (around 60 kDa) indicates target engagement by this compound.
-
For fluorescent probes, visualize the labeled proteins directly in the gel using a fluorescence scanner.
-
Perform a parallel immunoblot with an anti-CES1 antibody to confirm that the total protein levels of CES1 are unchanged by the inhibitor treatment.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CES1 in Lipid Metabolism
CES1 plays a significant role in lipid metabolism, and its inhibition can lead to downstream effects on signaling pathways such as the PPARα/γ pathway. Inhibition of CES1 has been shown to reduce the levels of key lipid signaling molecules, leading to the downregulation of stearoyl-CoA desaturase (SCD), a target of PPARα/γ.
Caption: CES1's role in lipid metabolism and the impact of this compound inhibition.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical workflow for characterizing the inhibitory activity of this compound.
Caption: Workflow for characterizing this compound's inhibitory effects.
Conclusion
This compound serves as a valuable research tool for elucidating the multifaceted roles of CES1 in both physiology and pathophysiology. Its mechanism-based inhibition allows for the selective interrogation of CES1 function in various biological systems. The data and protocols summarized in this guide provide a foundational understanding for researchers aiming to utilize this compound in their studies, from basic biochemical assays to more complex cell-based and in vivo experiments. Further research into the pharmacokinetics and in vivo efficacy of this compound will be crucial for its potential translation into therapeutic applications.
References
- 1. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
The Enzymatic Targets of WWL229: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WWL229 is a potent, selective, and covalent inhibitor of Carboxylesterase 1 (CES1), a key enzyme in lipid metabolism and xenobiotic detoxification. This technical guide provides a comprehensive overview of the enzymatic targets of this compound, detailing its mechanism of action, inhibitory activity, and the downstream signaling pathways affected by its engagement with CES1. The information presented herein is intended to support further research and drug development efforts centered on this valuable chemical probe.
Introduction
Carboxylesterase 1 (CES1), also known as Ces3 in mice, is a serine hydrolase predominantly expressed in the liver, adipose tissue, and macrophages. It plays a crucial role in the hydrolysis of a wide range of endogenous and exogenous esters, including triacylglycerols, cholesteryl esters, and various medications. Given its central role in metabolic homeostasis and drug metabolism, CES1 has emerged as a significant therapeutic target for conditions such as dyslipidemia, obesity, and cancer.
This compound is a small molecule inhibitor designed to covalently modify the active site serine of CES1, leading to its irreversible inactivation. Its selectivity for CES1 over other serine hydrolases makes it an invaluable tool for elucidating the specific functions of this enzyme in complex biological systems. This guide will explore the quantitative aspects of this compound's interaction with its enzymatic targets, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways it modulates.
Quantitative Data on this compound Enzymatic Inhibition
The inhibitory activity of this compound has been quantified against its primary target, CES1, and assessed for selectivity against other related enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of an inhibitor.
| Enzyme | Synonyms | Inhibitor | IC50 | Assay Substrate | Reference |
| Carboxylesterase 1 (human) | CES1 | This compound | ~1.94 µM | p-Nitrophenyl valerate (p-NPV) | [1] |
| Carboxylesterase 3 (mouse) | Ces3, TGH | This compound | Not explicitly quantified, but shown to be selectively inhibited | Not specified | [2] |
| Carboxylesterase 1f (mouse) | Ces1f | This compound | Not significantly inhibited | Not specified | [2] |
| α/β-Hydrolase domain containing 6 | ABHD6 | This compound | Not inhibited | Not specified | [2] |
Experimental Protocols
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic technique used to identify and quantify the active state of enzymes in complex biological samples. Competitive ABPP with this compound is employed to demonstrate direct target engagement in native systems.
Objective: To visualize the inhibition of CES1 by this compound in a cellular lysate.
Materials:
-
Cell lysate (e.g., from THP-1 monocytes or adipocytes)
-
This compound
-
Fluorophosphonate-biotin (FP-biotin) or FP-TAMRA probe
-
Streptavidin-agarose beads
-
SDS-PAGE gels
-
Fluorescence gel scanner or Western blot apparatus
Protocol:
-
Proteome Preparation: Harvest cells and prepare a lysate by sonication or detergent lysis in an appropriate buffer (e.g., Tris-HCl, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA assay).
-
Competitive Inhibition: Pre-incubate aliquots of the proteome (e.g., 50 µg) with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 30 minutes at 37°C.[3]
-
Probe Labeling: Add the activity-based probe (e.g., 1 µM FP-biotin or FP-TAMRA) to each reaction and incubate for another 30 minutes at room temperature.
-
Sample Preparation for Gel Analysis: Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization:
-
For FP-TAMRA: Visualize the labeled proteins directly using a fluorescence gel scanner. A decrease in the fluorescence intensity of the band corresponding to CES1 (approximately 60 kDa) with increasing concentrations of this compound indicates target engagement.
-
For FP-biotin: Transfer the proteins to a PVDF membrane. Block the membrane and then probe with streptavidin-HRP followed by a chemiluminescent substrate to visualize the biotinylated proteins.
-
p-Nitrophenyl Valerate (p-NPV) Assay
This colorimetric assay is a standard method to measure the esterase activity of CES1 and to determine the IC50 value of its inhibitors.
Objective: To determine the IC50 value of this compound for CES1.
Materials:
-
Recombinant human CES1
-
This compound
-
p-Nitrophenyl valerate (p-NPV)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Enzyme Preparation: Dilute recombinant CES1 to the desired concentration in 50 mM Tris-HCl, pH 7.4.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the same buffer.
-
Reaction Setup: In a 96-well plate, add the CES1 solution to wells containing the different concentrations of this compound or vehicle control. Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate Reaction: Add the substrate, p-NPV (final concentration, e.g., 500 µM), to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 5-10 minutes) using a spectrophotometer. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways Modulated by this compound
Inhibition of CES1 by this compound has significant downstream effects on cellular signaling, primarily through the modulation of lipid metabolism.
The CES1-PPARα/γ-SCD Axis in Hepatocellular Carcinoma
In hepatocellular carcinoma (HCC), CES1 activity is linked to chemoresistance. Inhibition of CES1 by this compound can sensitize HCC cells to cisplatin by downregulating stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism. This regulation is mediated through the peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ).
Role in Prostaglandin Glyceryl Ester Metabolism
In macrophages, CES1 is involved in the metabolism of prostaglandin glyceryl esters (PG-Gs), which are signaling lipids derived from the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound-mediated inhibition of CES1 prevents the hydrolysis of anti-inflammatory PGD2-glyceryl ester (PGD2-G), thereby potentiating its effects. Conversely, it attenuates the pro-inflammatory effects of PGE2-glyceryl ester (PGE2-G) by preventing its conversion to PGE2.
Conclusion
This compound is a highly selective and potent inhibitor of Carboxylesterase 1. Its utility as a chemical probe has been instrumental in delineating the role of CES1 in diverse physiological and pathophysiological processes, from lipid metabolism in cancer to inflammatory signaling in macrophages. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further explore the therapeutic potential of targeting CES1 and to leverage this compound in their scientific investigations. As our understanding of the intricate roles of serine hydrolases continues to expand, tools like this compound will remain indispensable for the precise dissection of their functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
WWL229: An Investigational Carboxylesterase-1 Inhibitor for In Vitro Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
WWL229 is a selective, small-molecule inhibitor of carboxylesterase 1 (CES1), a key enzyme in the metabolism of various lipids and xenobiotics.[1][2] This carbamate-containing compound acts as a mechanism-based inactivator, covalently binding to the catalytic serine residue of CES1.[1][2] In preclinical in vitro studies, this compound has demonstrated potential in modulating inflammatory pathways and sensitizing cancer cells to chemotherapy. These application notes provide detailed protocols for utilizing this compound in in vitro settings to investigate its effects on enzyme activity, cellular processes, and signaling pathways.
Introduction
Carboxylesterase 1 (CES1) is a serine hydrolase predominantly expressed in metabolically active tissues such as the liver. It plays a crucial role in the hydrolysis of ester- and amide-containing compounds, including endogenous lipids like prostaglandin glyceryl esters (PG-Gs) and various therapeutic drugs. The inhibition of CES1 by this compound offers a valuable tool for studying the physiological and pathological roles of this enzyme.
This compound has been shown to block the catabolism of PGD2-glyceryl ester (PGD2-G), an anti-inflammatory lipid mediator, thereby enhancing its effects.[1] Additionally, in hepatocellular carcinoma (HCC) cells, this compound-mediated inhibition of CES1 has been found to reprogram lipid metabolism, leading to increased sensitivity to chemotherapeutic agents like cisplatin. This document provides standardized protocols for assessing the in vitro activity of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound against Carboxylesterases
| Enzyme Target | Inhibitor | IC50 Value | Assay System | Reference |
| Recombinant Human CES1 | This compound | More potent than WWL113, but less potent than CPO. | Enzyme activity assay with p-nitrophenyl valerate (p-NPV) substrate. | |
| Murine Ces1d | This compound | 2.4 µM | Activity-based protein profiling (ABPP) in lung membranes. |
Table 2: Cellular Activity of this compound in In Vitro Models
| Cell Line | Treatment | Concentration | Effect | Assay | Reference |
| THP-1 monocytes | This compound | 1 µM | ~70% inhibition of CES1 activity. | CES activity assay with p-NPV. | |
| HepG2 | This compound + Cisplatin | 50 µM this compound + 10 µM Cisplatin | Significantly increased apoptosis compared to single-agent treatment. | Annexin V staining and flow cytometry. |
Experimental Protocols
CES1 Enzyme Activity Assay
This protocol is designed to determine the inhibitory potency of this compound against recombinant human CES1 or CES1 in cell lysates.
Materials:
-
Recombinant human CES1 or cell lysates (e.g., from THP-1 monocytes)
-
This compound
-
p-Nitrophenyl valerate (p-NPV)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a concentration gradient of this compound, ranging from 0.001 to 50 µM, by serial dilution in Tris-HCl buffer.
-
In a 96-well plate, add the CES1 enzyme or cell lysate to each well.
-
Add the different concentrations of this compound to the wells in triplicate.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate p-NPV.
-
Measure the CES1 activity by monitoring the increase in absorbance at 405 nm using a spectrophotometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Activity-Based Protein Profiling (ABPP)
This protocol allows for the visualization of active CES1 in intact cells or cell lysates and the assessment of this compound's target engagement.
Materials:
-
Intact cells (e.g., THP-1 monocytes) or cell lysates
-
This compound
-
Fluorophosphonate-biotin (FP-biotin) probe
-
Tris-HCl buffer (50 mM, pH 7.4)
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat intact monocytes with increasing concentrations of this compound (e.g., 0.1, 1.0, and 10.0 µM) for 30 minutes.
-
Prepare cell lysates (proteomes) in ice-cold 50 mM Tris-HCl (pH 7.4) buffer by sonication.
-
Quantify the protein concentration of the lysates.
-
Incubate the proteomes (1 mg/mL) with FP-biotin (5 µM final concentration) at room temperature for 1 hour.
-
Terminate the labeling reaction by adding SDS-PAGE sample buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with streptavidin-HRP conjugate.
-
Visualize the biotin-labeled proteins using a chemiluminescence substrate. A diminished band intensity at ~60 kDa indicates inhibition of CES1 activity.
Cell Apoptosis Assay
This protocol is used to evaluate the effect of this compound, alone or in combination with other agents like cisplatin, on the induction of apoptosis in cancer cell lines.
Materials:
-
HepG2 cells
-
This compound
-
Cisplatin
-
Cell culture medium and supplements
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle (control), this compound (e.g., 50 µM), cisplatin (e.g., 10 µM), or a combination of this compound and cisplatin for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.
Analysis of Prostaglandin D2 Glyceryl Ester (PGD2-G) Hydrolysis by LC-MS/MS
This protocol is for quantifying the inhibition of PGD2-G hydrolysis to PGD2 in intact cells treated with this compound.
Materials:
-
THP-1 monocytic cells
-
This compound
-
PGD2-G
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Pre-treat intact THP-1 cells with increasing concentrations of this compound.
-
Incubate the cells with PGD2-G (e.g., 10 µM).
-
After a specified time, stop the reaction and extract the lipids using an organic solvent.
-
Dry the organic extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using a reverse-phase C18 column with a gradient elution.
-
Detect and quantify PGD2-G and its hydrolysis product, PGD2, using multiple reaction monitoring (MRM) in negative ion mode.
-
Assess the degree of inhibition by comparing the levels of PGD2 in this compound-treated samples to control samples.
Mandatory Visualizations
Caption: Mechanism of this compound covalent inactivation of CES1.
Caption: this compound inhibits CES1-mediated hydrolysis of PGD2-G.
Caption: Workflow for assessing apoptosis with this compound.
References
Application Notes and Protocols for the Use of WWL229 in Cultured Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL229 is a selective, covalent inhibitor of carboxylesterase 3 (Ces3), a serine hydrolase implicated in lipid metabolism.[1] In cultured adipocytes, this compound has been demonstrated to promote lipid storage and prevent basal lipolysis by inhibiting Ces3, which plays a role in the breakdown of triglycerides.[1][2] Recent studies have further revealed that Ces3 translocates from the endoplasmic reticulum to the lipid droplet surface upon β-adrenergic stimulation, where it contributes to stimulated lipolysis. Inhibition of Ces3 by this compound has been shown to attenuate this stimulated lipolysis and impact the thermogenic program in adipocytes.
These application notes provide detailed protocols for the use of this compound in cultured adipocytes to study its effects on adipogenesis, lipolysis, and related signaling pathways.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Carboxylesterase 3 (Ces3) | |
| IC₅₀ | 1.94 µM | |
| Mechanism of Action | Covalent inactivation of the catalytic serine residue | |
| Solubility | Soluble in DMSO | |
| Storage | Stock solutions at -80°C for up to 6 months |
Table 2: Effects of this compound in Cultured Adipocytes
| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Lipid Storage | 10T1/2 adipocytes | 10 µM | 8 days (during differentiation) | Promotion of adipocyte formation and lipid storage | |
| Basal Lipolysis | Cultured adipocytes | Not specified | Not specified | Blockade of basal lipolysis | |
| Stimulated Lipolysis | 3T3-L1 and brown adipocytes | Not specified | Not specified | Attenuation of isoproterenol-induced lipolysis | |
| Serine Hydrolase Activity | Cultured adipocytes | 10 µM | 4 hours | Selective inhibition of Ces3 activity | |
| Thermogenic Gene Expression | 3T3-L1 and brown adipocytes | Not specified | Not specified | Downregulation of Ucp1 and Pgc1α |
Signaling Pathways
The primary mechanism of this compound is the inhibition of Ces3, which has a role in adipocyte lipolysis. The following diagram illustrates the proposed signaling pathway.
Caption: this compound inhibits Ces3-mediated lipolysis in adipocytes.
Experimental Protocols
Protocol 1: Differentiation of 3T3-L1 Preadipocytes
This protocol describes a standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes, a prerequisite for studying the effects of this compound.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% bovine calf serum and 1% penicillin-streptomycin
-
Differentiation Medium (DMI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 5 µg/mL insulin
-
Insulin Medium: DMEM with 10% FBS and 5 µg/mL insulin
-
6-well or 12-well tissue culture plates
Procedure:
-
Culture 3T3-L1 preadipocytes in Growth Medium until they reach confluence.
-
Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium (DMI).
-
On Day 2, replace the DMI with Insulin Medium.
-
On Day 4, and every two days thereafter, replace the medium with fresh Insulin Medium.
-
By Day 8-10, a majority of the cells should have differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.
Protocol 2: Assessing the Effect of this compound on Lipid Accumulation
This protocol details how to treat differentiating adipocytes with this compound and quantify lipid accumulation using Oil Red O staining.
Materials:
-
Differentiating 3T3-L1 adipocytes (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oil Red O staining solution
-
Isopropanol
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
On Day 0 of differentiation, add this compound to the Differentiation Medium at the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO).
-
Follow the differentiation protocol as described in Protocol 1, adding fresh this compound with each medium change.
-
On Day 8, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes.
-
Wash the cells with water to remove excess stain.
-
Visually assess lipid droplet formation using a microscope.
-
For quantification, elute the Oil Red O stain by adding isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluted stain at 520 nm.
Protocol 3: Measuring the Effect of this compound on Lipolysis
This protocol describes how to measure basal and stimulated lipolysis in mature adipocytes treated with this compound by quantifying glycerol release.
Materials:
-
Mature 3T3-L1 adipocytes (Day 8-10 of differentiation)
-
This compound stock solution
-
Krebs-Ringer bicarbonate buffer (KRBH) with 2% fatty acid-free BSA
-
Isoproterenol stock solution (e.g., 10 mM)
-
Glycerol assay kit
Procedure:
-
Pre-incubate mature adipocytes with this compound at the desired concentrations in serum-free medium for 2-4 hours.
-
Wash the cells twice with warm PBS.
-
Add KRBH buffer containing 2% BSA to each well.
-
For stimulated lipolysis, add isoproterenol to a final concentration of 10 µM. For basal lipolysis, add vehicle.
-
Incubate the plate at 37°C for 1-2 hours.
-
Collect the medium from each well.
-
Measure the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize the glycerol release to the total protein content of the cells in each well.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound in cultured adipocytes.
Caption: Experimental workflow for investigating this compound in adipocytes.
References
Application Notes and Protocols for WWL229 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of WWL229, a selective inhibitor of Carboxylesterase 1d (Ces1d), in in vivo mouse studies. The following sections summarize quantitative data from published studies, offer detailed experimental procedures, and visualize key pathways and workflows.
I. Dosage and Administration Summary
This compound has been utilized in various mouse models to investigate the role of Ces1d in different pathological contexts. The dosage and administration can vary depending on the specific experimental design and mouse model. The following table summarizes the quantitative data from key studies.
| Parameter | LPS-Induced Lung Inflammation Model | Hepatocellular Carcinoma Xenograft Model |
| Mouse Strain | C57BL/6 | NU/J |
| Dosage | 30 mg/kg[1][2] | 155 µmol/kg |
| Administration Route | Intraperitoneal (i.p.) injection[1][2] | Intraperitoneal (i.p.) injection |
| Vehicle | 15:1:1 (v/v/v) saline/ethanol/Brij93[1] | 1% Dimethyl sulfoxide (DMSO), 24% Polyethylene glycol 400 (PEG400), 6% Tween-80 in PBS |
| Dosing Schedule | Single dose, 30 minutes prior to LPS challenge | 3 times a week for 2 weeks |
| Injection Volume | 100 µL/mouse | Not specified |
II. Experimental Protocols
A. Preparation of this compound for In Vivo Administration
1. Formulation for Inflammatory Models (based on Pacheco et al., 2022)
This formulation is suitable for studies requiring a rapid, single-dose administration.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Ethanol (200 proof, absolute)
-
Brij93
-
Sterile, conical tubes (1.5 mL or 5 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare the Vehicle: In a sterile conical tube, prepare the saline/ethanol/Brij93 vehicle in a 15:1:1 volume ratio. For example, to prepare 1.7 mL of vehicle, add 1.5 mL of sterile saline, 100 µL of ethanol, and 100 µL of Brij93.
-
Vehicle Homogenization: Vortex the vehicle mixture thoroughly to ensure a homogenous solution.
-
This compound Dosing Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated.
-
Dissolving this compound: Weigh the calculated amount of this compound and add it to the prepared vehicle.
-
Final Formulation: Vortex the mixture vigorously until the this compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution. Ensure the final solution is clear before administration.
-
Administration: Administer the freshly prepared this compound solution to mice via intraperitoneal injection at a volume of 100 µL per mouse.
2. Formulation for Oncology Models (based on Lia et al., 2022)
This formulation is designed for studies requiring repeated administrations over a longer period.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Initial Dissolution in DMSO: Dissolve the calculated amount of this compound in DMSO. The volume of DMSO should be 1% of the final desired volume.
-
Addition of Co-solvents: To the this compound/DMSO solution, add PEG400 to a final concentration of 24% and Tween-80 to a final concentration of 6%.
-
Sequential Mixing: It is crucial to add the vehicle components sequentially and mix thoroughly after each addition to maintain solubility. A recommended order is: a. Dissolve this compound in DMSO. b. Add PEG400 and vortex. c. Add Tween-80 and vortex.
-
Final Volume with PBS: Bring the solution to the final desired volume with sterile PBS.
-
Final Homogenization: Vortex the final solution extensively to ensure a clear and homogenous formulation.
-
Administration: Administer the freshly prepared solution via intraperitoneal injection according to the dosing schedule.
B. Intraperitoneal (IP) Injection Protocol for Mice
Materials:
-
Mouse restrainer or proficiency in manual restraint
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol wipes
-
Prepared this compound formulation
Procedure:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen. This can be achieved manually by scruffing the neck and securing the tail, or by using a commercial restraint device.
-
Locate Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum and bladder.
-
Sterilize the Area: Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 10-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.
-
Injection: Once correct placement is confirmed, inject the this compound solution smoothly.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for a few minutes post-injection to ensure there are no immediate adverse reactions.
III. Signaling Pathway and Experimental Workflow Visualizations
A. Experimental Workflow for this compound Administration in an LPS-Induced Inflammation Model
Caption: Workflow for this compound administration in a mouse model of LPS-induced inflammation.
B. Signaling Pathway of Ces1d Inhibition by this compound in a Cancer Context
Caption: Proposed signaling pathway of Ces1d inhibition by this compound in cancer models.
References
Application Notes and Protocols: Assessing the Efficacy of WWL229 on Lipid Droplets
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL229 is a selective, covalent inhibitor of Carboxylesterase 1 (CES1), an enzyme critically involved in lipid metabolism.[1][2] CES1 is localized to the endoplasmic reticulum and the surface of lipid droplets, where it hydrolyzes triglycerides (TG) into free fatty acids (FFAs).[3][4] By inhibiting CES1, this compound disrupts this process, leading to an accumulation of lipid droplets and alterations in cellular lipid profiles. These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound on lipid droplet dynamics.
Mechanism of Action
This compound functions by covalently binding to the catalytic serine residue within the active site of CES1, causing its inactivation.[1] This inhibition of CES1 activity leads to a decrease in the hydrolysis of TGs stored within lipid droplets. Consequently, this results in an observable increase in the size and number of intracellular lipid droplets. The downstream effects of CES1 inhibition by this compound include reduced levels of FFAs, polyunsaturated fatty acids (PUFAs), and monounsaturated fatty acids (MUFAs), which can impact mitochondrial function and signaling pathways regulated by PPARα/γ.
Key Experiments and Methodologies
A thorough assessment of this compound's effect on lipid droplets involves a combination of imaging, biochemical, and lipidomic approaches.
Visualization and Quantification of Lipid Droplets
This experiment aims to visually confirm and quantify the changes in lipid droplet morphology and abundance upon treatment with this compound.
Protocol: BODIPY Staining and Fluorescence Microscopy
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 hepatocellular carcinoma cells) at an appropriate density in glass-bottom dishes or plates suitable for microscopy.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 50 μM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
-
Staining:
-
Prepare a stock solution of BODIPY 493/503 (a fluorescent neutral lipid stain) in DMSO.
-
Dilute the BODIPY stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (e.g., 1-2 µg/mL).
-
Remove the treatment medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Incubate the cells with the BODIPY working solution for 15-30 minutes at 37°C, protected from light.
-
For nuclear counterstaining, a fluorescent nuclear stain like Hoechst or DAPI can be included in the staining solution.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for BODIPY (Excitation/Emission: ~493/503 nm) and the nuclear stain.
-
-
Image Analysis and Quantification:
-
Acquire images from multiple random fields of view for each condition.
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number and size (area or diameter) of lipid droplets per cell. The number of cells can be determined by counting the nuclei.
-
Biochemical Analysis of Cellular Lipids
These assays provide quantitative data on the changes in total cellular lipid content.
Protocol: Triglyceride Quantification Assay
-
Cell Lysis:
-
Culture and treat cells with this compound as described above.
-
After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing a non-ionic detergent (e.g., NP-40).
-
Homogenize the lysate by sonication or passage through a fine-gauge needle.
-
-
Triglyceride Measurement:
-
Use a commercially available colorimetric or fluorometric triglyceride quantification kit.
-
Follow the manufacturer's instructions to measure the triglyceride concentration in the cell lysates.
-
Normalize the triglyceride levels to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).
-
Protocol: Free Fatty Acid Quantification Assay
-
Lipid Extraction:
-
Culture and treat cells with this compound.
-
Harvest the cells and perform a lipid extraction using a method such as the Folch or Bligh-Dyer method.
-
-
FFA Measurement:
-
Use a commercially available free fatty acid quantification kit.
-
Follow the manufacturer's protocol to measure the FFA concentration in the extracted lipid fraction.
-
Normalize the FFA levels to the initial cell number or total protein content.
-
Analysis of Protein Expression
Western blotting can be used to assess the expression levels of key proteins involved in lipid metabolism to understand the specificity of this compound's action.
Protocol: Western Blotting
-
Protein Extraction and Quantification:
-
Prepare cell lysates from this compound-treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest, such as CES1, ATGL, HSL, CGI-58, FASN, and DGAT2. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Lipidomic Analysis
For a comprehensive understanding of the changes in the lipid landscape, untargeted lipidomics using mass spectrometry is recommended.
Protocol: Untargeted Lipidomics
-
Sample Preparation:
-
Culture and treat cells with this compound.
-
Harvest the cells and perform a lipid extraction.
-
-
Mass Spectrometry:
-
Analyze the lipid extracts using high-resolution mass spectrometry (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Process the raw data to identify and quantify different lipid species.
-
Perform statistical analysis to identify lipids that are significantly altered by this compound treatment, with a focus on various species of PUFAs and MUFAs.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Lipid Droplet Morphology
| Treatment | Average Lipid Droplet Number per Cell | Average Lipid Droplet Size (µm²) |
| Vehicle Control | ||
| This compound (50 µM) |
Table 2: Effect of this compound on Cellular Lipid Content
| Treatment | Total Triglycerides (µg/mg protein) | Free Fatty Acids (nmol/mg protein) |
| Vehicle Control | ||
| This compound (50 µM) |
Table 3: Effect of this compound on Protein Expression
| Treatment | Relative CES1 Expression | Relative ATGL Expression | Relative FASN Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (50 µM) |
Visualizations
This compound inhibits CES1, preventing triglyceride hydrolysis.
Workflow for assessing this compound's effects on lipid droplets.
Conclusion
The methodologies described provide a robust framework for characterizing the effects of this compound on lipid droplet metabolism. By combining qualitative imaging with quantitative biochemical and lipidomic analyses, researchers can gain a comprehensive understanding of how CES1 inhibition by this compound modulates cellular lipid storage and signaling. These protocols can be adapted for various cell types and research questions, aiding in the development of novel therapeutics targeting lipid metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing WWL229 for Inflammation Studies in THP-1 Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The human monocytic cell line, THP-1, is a widely used in vitro model to study the molecular mechanisms of inflammation and to screen potential anti-inflammatory therapeutics. WWL229 is a small-molecule inhibitor of carboxylesterase 1 (CES1), an enzyme involved in the metabolism of various lipids, including prostaglandin glyceryl esters (PG-Gs) which play a role in inflammatory signaling.[1][2][3] By inhibiting CES1, this compound can modulate inflammatory responses, making it a valuable tool for inflammation research.
These application notes provide detailed protocols for the treatment of THP-1 monocytes with this compound to study its effects on inflammation. The protocols cover THP-1 cell culture and differentiation, induction of inflammation using lipopolysaccharide (LPS), and subsequent analysis of inflammatory markers.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting CES1 activity and its subsequent impact on cytokine production in an inflammatory model.
Table 1: Inhibition of Carboxylesterase 1 (CES1) Activity by this compound in THP-1 Monocytes
| This compound Concentration (μM) | CES1 Activity Inhibition (%) |
| 1 | Not specified |
| 3 | Not specified |
| 10 | Minimal CES1 activity remains[1] |
| 30 | Minimal CES1 activity remains[1] |
Note: The available literature indicates that 10 and 30 μM of this compound lead to minimal remaining CES1 activity, but does not provide specific percentage inhibition values.
Table 2: Effect of this compound and PGD2-G Co-treatment on Pro-inflammatory Cytokine Levels in LPS-stimulated THP-1 Macrophages
| Treatment | IL-6 mRNA Level | TNFα mRNA Level |
| LPS alone | Baseline | Baseline |
| LPS + PGD2-G | Significantly attenuated compared to LPS alone | Attenuated compared to LPS alone |
| LPS + PGD2-G + WWL113* | Further augmented reduction in IL-6 levels | Not specified |
Note: The study cited used WWL113, a compound with a similar mechanism to this compound (CES1 inhibitor). The data suggests that inhibiting CES1 enhances the anti-inflammatory effects of PGD2-G.
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
HEPES
-
Sodium pyruvate
-
Glucose
-
Sodium bicarbonate
-
Gentamicin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
THP-1 Monocyte Culture: Culture THP-1 monocytes in suspension in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, 4500 mg/L glucose, 1500 mg/L sodium bicarbonate, and 50 μg/mL gentamicin. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Passaging: Passage the cells every 2-3 days by centrifuging at 500 x g for 5 minutes and resuspending the cell pellet in fresh complete growth medium.
-
Differentiation into Macrophages: To differentiate THP-1 monocytes into macrophages, seed the cells into 6-well or 24-well plates at a density of 1 x 10^6 cells/well.
-
Add PMA to the culture medium to a final concentration of 100 nM.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. During this time, the cells will adhere to the bottom of the plate and exhibit a macrophage-like morphology.
-
After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with fresh, serum-free RPMI-1640 medium. The cells are now differentiated macrophages and ready for experimentation.
This compound Treatment and Inflammatory Stimulation
This protocol details the treatment of differentiated THP-1 macrophages with this compound followed by stimulation with LPS to induce an inflammatory response.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Prostaglandin D2-glyceryl ester (PGD2-G) (optional, for studying enhancement of anti-inflammatory effects)
-
Serum-free RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-incubation with this compound: Prepare working solutions of this compound in serum-free RPMI-1640 medium from the stock solution. Final concentrations typically range from 1 to 30 μM.
-
Aspirate the culture medium from the differentiated THP-1 macrophages and add the this compound-containing medium.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
(Optional) Co-treatment with PGD2-G: If investigating the potentiation of anti-inflammatory effects, add PGD2-G (final concentration of approximately 10 μM) to the wells along with this compound during the pre-incubation step.
-
LPS Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate the cells for a desired time period (e.g., 4, 6, or 24 hours) depending on the inflammatory markers to be analyzed.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer for subsequent protein analysis (e.g., Western blot) or RNA extraction (e.g., RT-qPCR).
-
Mandatory Visualizations
Signaling Pathway of this compound in Modulating Inflammation
Caption: this compound inhibits CES1, preventing PGD2-G breakdown and enhancing its anti-inflammatory effects.
Experimental Workflow for this compound Treatment of THP-1 Cells
Caption: Workflow for studying this compound's anti-inflammatory effects on THP-1 macrophages.
References
- 1. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using WWL229 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WWL229 is a selective, small-molecule inhibitor of carboxylesterase 1 (CES1), a key enzyme in the metabolism of various lipids and xenobiotics.[1][2] It acts through a mechanism-based inactivation by covalently binding to the catalytic serine residue of CES1.[1][2] This inhibition leads to diverse cellular effects, including alterations in lipid metabolism, modulation of inflammatory responses, and sensitization of cancer cells to chemotherapy, making it a valuable tool for research and drug development.[3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cellular processes.
Mechanism of Action
This compound's primary molecular target is CES1. By inhibiting CES1, this compound blocks the hydrolysis of its substrates, such as the endocannabinoid metabolite prostaglandin D2-glyceryl ester (PGD2-G). In cancer cells, inhibition of CES1 by this compound has been shown to induce the accumulation of lipid droplets, impair mitochondrial function, and increase reactive oxygen species (ROS) levels, ultimately sensitizing hepatocellular carcinoma cells to cisplatin.
Caption: Signaling pathway of this compound inhibitor.
Quantitative Data
The inhibitory activity of this compound has been quantified against its target enzyme and in various cellular assays. The following table summarizes the available data.
| Parameter | Cell Line/Enzyme | Value | Reference |
| IC50 | Recombinant Human CES1 | Not explicitly stated, but shown to be less potent than WWL113 and CPO. | |
| IC50 | Carboxylesterase 3 (Ces3) | 1.94 µM | |
| Concentration for 70% CES1 inhibition | Intact THP-1 monocytes | 1 µM | |
| Concentration for cell viability assays | HepG2 cells | 20-50 µM | |
| Concentration for apoptosis sensitization | HepG2 cells (with 10 µM cisplatin) | 50 µM |
Experimental Protocols
Protocol 1: Inhibition of Prostaglandin D2-Glyceryl Ester (PGD2-G) Hydrolysis in THP-1 Monocytes
This protocol is designed to assess the inhibitory effect of this compound on the enzymatic activity of CES1 in a human monocytic cell line.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound inhibitor (stock solution in DMSO)
-
Prostaglandin D2-glyceryl ester (PGD2-G)
-
Phosphate Buffered Saline (PBS)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed THP-1 cells in a multi-well plate at a density of 1 x 10^6 cells/well and allow them to adhere and stabilize for 24 hours.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A final concentration range of 0.1 µM to 10 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare a working solution of PGD2-G in culture medium. A final concentration of 10 µM is suggested.
-
Add the PGD2-G solution to each well and incubate for an appropriate time (e.g., 15-60 minutes) at 37°C.
-
-
Metabolite Extraction:
-
Stop the reaction by placing the plate on ice and aspirating the medium.
-
Wash the cells with ice-cold PBS.
-
Add an organic solvent (e.g., ethyl acetate) to each well to extract the lipids, including the PGD2 hydrolysis product.
-
Collect the organic layer and evaporate the solvent.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of the PGD2 hydrolysis product to determine the extent of CES1 inhibition by this compound.
-
Protocol 2: Assessment of this compound-Induced Sensitization to Cisplatin in HepG2 Cells
This protocol evaluates the ability of this compound to enhance the cytotoxic effects of the chemotherapeutic agent cisplatin in a human hepatocellular carcinoma cell line.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound inhibitor (stock solution in DMSO)
-
Cisplatin (stock solution in a suitable solvent)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed HepG2 cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Treatment:
-
Prepare treatment media with the following conditions:
-
Vehicle control (DMSO)
-
This compound alone (e.g., 50 µM)
-
Cisplatin alone (e.g., 10 µM)
-
This compound (50 µM) + Cisplatin (10 µM)
-
-
Remove the old medium and add the respective treatment media to the cells.
-
Incubate the cells for 48 hours at 37°C.
-
-
Apoptosis Assay:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group to determine the synergistic effect of this compound and cisplatin.
-
Caption: General experimental workflow.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
-
Inhibitor Stability: Prepare fresh dilutions of this compound for each experiment.
-
Cell Line Variability: The response to this compound can vary between cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
-
Off-Target Effects: While this compound is reported to be a selective CES1 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. The use of a structurally distinct CES1 inhibitor or CES1 knockdown/knockout cells can help validate the on-target effects of this compound.
-
Assay-Specific Controls: Always include appropriate controls, such as vehicle-treated cells, untreated cells, and positive controls for the specific cellular process being investigated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
wwl229 solubility issues and best solvents
Welcome to the technical support center for WWL229. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and distinct inhibitor of Carboxylesterase 3 (Ces3), with an IC50 of 1.94 µM.[1][2][3] It functions by targeting the active site of Ces3, thereby inhibiting its enzymatic activity.[4] This inhibition of Ces3 leads to reprogrammed lipid metabolism, impacting lipid storage in adipocytes and preventing basal lipolysis.[1]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound-mediated inhibition of CES1 (the human homolog of rodent Ces3) has been shown to reduce the levels of multiple polyunsaturated fatty acids (PUFAs). This reduction in PUFAs can lead to decreased transactivation of PPARα/γ, which in turn downregulates the expression of Stearoyl-CoA Desaturase (SCD), a key enzyme in fatty acid metabolism. Blockage of CES1 activity by this compound has also been linked to impaired mitochondrial function and increased endoplasmic reticulum (ER) stress.
Q3: What are the recommended storage conditions for this compound?
A3: For solid powder, it is recommended to store this compound at -20°C for up to 12 months and at 4°C for up to 6 months. For stock solutions in a solvent, storage at -80°C for up to 6 months is recommended, or at -20°C for up to 1 month.
This compound Solubility Data
The solubility of this compound can be a critical factor in experimental success. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | - | |
| Dimethyl Sulfoxide (DMSO) | ≥ 20.8 mg/mL | Saturation unknown. |
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions.
Q: My this compound is not fully dissolving in my chosen solvent. What should I do?
A: Low solubility can be a challenge. Here are a few steps to troubleshoot this issue:
-
Verify the Solvent: For initial stock solutions, 100% DMSO is the recommended solvent. Attempting to dissolve this compound directly in aqueous solutions will likely be unsuccessful due to its hydrophobic nature.
-
Gentle Warming: If the compound is still not fully dissolved in DMSO, gentle warming in a water bath (e.g., 37°C) can aid dissolution.
-
Vortexing/Sonication: Ensure thorough mixing by vortexing the solution. If crystals persist, brief sonication may help to break them down and facilitate dissolution.
-
Check for Contamination: Ensure your solvent is pure and free of water, as this can significantly impact the solubility of hydrophobic compounds.
Q: I need to prepare an aqueous working solution of this compound for my in vivo experiment. How can I achieve this without precipitation?
A: Direct dilution of a DMSO stock solution into an aqueous buffer is likely to cause precipitation. A formulation using a solubilizing agent is recommended for in vivo applications.
A suggested method involves the use of SBE-β-CD (Sulfobutyl ether beta-cyclodextrin). This excipient can help to keep the hydrophobic compound in solution in an aqueous environment. Please refer to the detailed experimental protocol below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 322.36 g/mol ), you would need 3.22 mg.
-
Dissolution: Add the weighed this compound to a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of 100% DMSO (e.g., 1 mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Troubleshooting: If dissolution is slow, gently warm the solution in a 37°C water bath for a few minutes. Brief sonication can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the solution completely and vortex gently.
Protocol 2: Preparation of an Aqueous this compound Solution for In Vivo Studies
This protocol is adapted from a method for preparing a clear aqueous solution of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline, sterile
-
Sterile tubes
Procedure:
-
Preparation of SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dilution: To prepare a 1 mL working solution as an example, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mixing: Mix the solution thoroughly and evenly. This protocol should yield a clear solution.
-
Final Concentration: This example yields a final this compound concentration of 2.08 mg/mL in a solution containing 10% DMSO. Adjust volumes as needed for your specific experimental requirements.
Visualizations
Signaling Pathway of this compound Action
References
wwl229 off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WWL229, a selective inhibitor of Carboxylesterase 1 (CES1). This guide will help you design experiments to control for potential off-target effects and interpret your results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, small-molecule inhibitor that targets Carboxylesterase 1 (CES1).[1][2] In mice, the ortholog of human CES1 is Ces1d (also referred to as Ces3), which is also potently inhibited by this compound.[3][4][5] this compound acts as a mechanism-based inactivator, forming a covalent bond with the catalytic serine residue within the active site of CES1, thereby irreversibly inhibiting its enzymatic activity.
Q2: What are the known off-targets of this compound?
Current literature suggests that this compound is a selective inhibitor of CES1. Studies have shown that it does not inhibit other serine hydrolases such as Ces1f and ABHD6 at concentrations where it effectively inhibits CES1. However, the absence of comprehensive, kinome-wide or proteome-wide screening data means that potential off-target effects on other proteins cannot be completely ruled out. Researchers should always include appropriate controls to validate that the observed phenotype is due to the inhibition of CES1.
Q3: Why is it important to control for off-target effects, even with a "selective" inhibitor?
Off-target effects are unintended interactions of a drug or chemical probe with proteins other than the intended target. These interactions can lead to misinterpretation of experimental results, where a biological effect is incorrectly attributed to the inhibition of the primary target. Controlling for off-target effects is crucial for validating that the observed phenotype is a direct consequence of inhibiting CES1. This increases the reliability and reproducibility of your findings.
Troubleshooting Guide: Controlling for Off-Target Effects
If you are observing unexpected or inconsistent results with this compound, or if you want to rigorously validate your findings, consider the following experimental controls.
Issue: Ambiguous results or concern about phenotype specificity.
Solution 1: Use a structurally distinct CES1 inhibitor.
-
Rationale: Using a chemically different inhibitor that targets the same protein (CES1) can help confirm that the observed phenotype is due to the inhibition of CES1 and not due to the chemical structure of this compound interacting with an off-target protein.
Solution 2: Perform a genetic knockdown or knockout of CES1.
-
Rationale: The most direct way to confirm that the phenotype observed with this compound is due to the loss of CES1 activity is to eliminate the CES1 protein itself.
-
Recommendation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CES1 in your cell model. If the phenotype of the genetic knockdown/knockout mimics the effect of this compound treatment, it provides strong evidence for on-target activity.
Solution 3: Conduct a rescue experiment.
-
Rationale: A rescue experiment can confirm that the effect of this compound is specifically due to its interaction with CES1.
-
Recommendation:
-
First, confirm the on-target effect by treating wild-type cells with this compound.
-
Next, overexpress a form of CES1 in your cells. If the phenotype caused by this compound is reversed or diminished upon CES1 overexpression, it suggests the effect is on-target.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a related compound, WWL113, against CES1.
| Compound | Target | IC₅₀ (µM) | Notes |
| This compound | Human CES1 | Not explicitly stated, but less potent than WWL113 | Covalently binds to the catalytic serine residue. |
| Mouse Ces1d (Ces3) | 1.94 | Selective over other tested serine hydrolases. | |
| WWL113 | Human CES1 | More potent than this compound | Structurally distinct CES1 inhibitor. |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) to Confirm CES1 Inhibition
ABPP is a powerful technique to assess the engagement of an inhibitor with its target in a complex biological sample.
Objective: To visualize the inhibition of CES1 activity by this compound in cell lysates or intact cells.
Materials:
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Cells or tissue lysates
-
This compound
-
Activity-based probe (e.g., FP-TAMRA or FP-biotin)
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SDS-PAGE gels
-
Fluorescence scanner or streptavidin-HRP for western blotting
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to your standard protocol.
-
Inhibitor Treatment: Pre-incubate the proteomes with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add the activity-based probe (e.g., FP-TAMRA) to the treated lysates and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
SDS-PAGE and Imaging: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Data Analysis: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of the band corresponding to CES1 (approximately 60 kDa) with increasing concentrations of this compound indicates successful target engagement and inhibition.
Western Blotting for CES1 Expression
Objective: To confirm that this compound treatment does not alter the total protein levels of CES1, which is expected for an activity inhibitor.
Protocol:
-
Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CES1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The protein levels of CES1 should remain unchanged in this compound-treated samples compared to the vehicle control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing WWL229 Concentration for Maximum Ces3 Inhibition
Welcome to the technical support center for the use of WWL229, a selective inhibitor of Carboxylesterase 3 (Ces3). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective small-molecule inhibitor of Carboxylesterase 3 (Ces3), a hydrolase involved in lipid metabolism.[1][2] It functions as a mechanism-based inactivator, containing a carbamate chemotype that covalently binds to the catalytic serine residue of the enzyme.[3][4]
Q2: What is the reported IC50 value for this compound against Ces3?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for Ces3 is approximately 1.94 µM.[1]
Q3: How selective is this compound?
A3: this compound has been shown to be selective for Ces3. Studies have demonstrated that it does not significantly inhibit other serine hydrolases such as Ces1f and ABHD6 at concentrations effective for Ces3 inhibition.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store a stock solution of this compound at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is advised.
Q5: In what solvent can I dissolve this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL. It is important to use newly opened, anhydrous DMSO as the compound's solubility can be impacted by hygroscopic DMSO.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against various carboxylesterases.
| Target Enzyme | IC50 Value | Notes |
| Carboxylesterase 3 (Ces3) | 1.94 µM | Primary target of this compound. |
| Carboxylesterase 1f (Ces1f) | Not inhibited | Demonstrates selectivity over this isoform. |
| ABHD6 | Not inhibited | Demonstrates selectivity over this serine hydrolase. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.322 mg of this compound (Molecular Weight: 322.38 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Determination of Optimal this compound Concentration using a Dose-Response Experiment in Cultured Cells
This protocol provides a general workflow to determine the optimal concentration of this compound for maximum Ces3 inhibition in a specific cell line.
-
Cell Seeding :
-
Seed the cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of this compound in cell culture media to achieve a range of final concentrations. A common starting range could be from 0.1 µM to 100 µM.
-
Include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.
-
-
Incubation :
-
Incubate the cells with this compound for a predetermined period. This incubation time may need to be optimized (e.g., 4, 12, or 24 hours) depending on the experimental goals and the turnover rate of Ces3. Some studies have used a 4-hour incubation period.
-
-
Cell Lysis :
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer to extract total cellular proteins.
-
-
Assessment of Ces3 Inhibition :
-
Ces3 activity can be measured using a specific activity assay with a fluorogenic substrate.
-
Alternatively, activity-based protein profiling (ABPP) with a fluorescently tagged probe can be used to visualize the engagement of this compound with Ces3.
-
-
Data Analysis :
-
Determine the Ces3 activity at each this compound concentration relative to the vehicle control.
-
Plot the percentage of Ces3 inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 in your cellular system.
-
The optimal concentration for maximum inhibition with minimal off-target effects is typically chosen from the plateau of the dose-response curve.
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Mechanism of Ces3 inhibition by this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect | 1. This compound Degradation: Compound may have degraded due to improper storage or handling.2. Incorrect Concentration: Pipetting errors or incorrect calculations. 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | 1. Prepare fresh stock solutions from powder. Aliquot stocks to avoid freeze-thaw cycles. Store at -80°C.2. Verify calculations and use calibrated pipettes. Prepare a master mix for serial dilutions.3. Increase incubation time or consult literature for permeability in your specific cell type. |
| High cellular toxicity at effective concentrations | 1. Off-target Effects: At high concentrations, this compound may inhibit other essential cellular pathways. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration determined from your dose-response curve.2. Ensure the final DMSO concentration in the culture media is below the toxic threshold for your cell line (typically <0.5%). |
| Precipitation of this compound in media | 1. Low Aqueous Solubility: this compound may have limited solubility in aqueous cell culture media. 2. High Concentration: The concentration used exceeds the solubility limit in the media. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, without causing toxicity. 2. Lower the working concentration of this compound. Visually inspect the media for any precipitate after adding the compound. |
| Variability between experimental replicates | 1. Inconsistent Cell Health/Density: Differences in cell passage number, confluency, or health.2. Edge Effects in Plates: Evaporation from outer wells can concentrate the inhibitor.3. Inconsistent Incubation Times: Variations in the duration of inhibitor exposure. | 1. Use cells from the same passage number and ensure consistent seeding density. 2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity. 3. Standardize all incubation times precisely. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Unique Role of Carboxylesterase 3 (Ces3) in β-Adrenergic Signaling-Stimulated Thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting wwl229 inconsistent results in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of WWL229 in cell culture experiments. Our aim is to help you achieve consistent and reliable results.
Troubleshooting Guide: Inconsistent Results with this compound
This guide addresses common issues that can lead to variability in experiments involving the CES1/Ces3 inhibitor, this compound.
Q1: I am observing high variability in the cytotoxic or metabolic effects of this compound between experiments. What are the likely causes?
A1: Inconsistent results with small molecule inhibitors like this compound are common and can stem from a variety of factors. The primary areas to investigate are related to the compound itself, the cell culture conditions, and the experimental procedures.
Here is a logical workflow to troubleshoot this issue:
Q2: How can I be sure my this compound inhibitor is active and stable?
A2: The stability and activity of this compound are critical for reproducible experiments. Here are some key considerations:
-
Stock Solution Preparation and Storage: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution.[1] It is crucial to use anhydrous DMSO to prevent degradation of the compound. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[1]
-
Solubility in Cell Culture Media: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock into your cell culture media, "solvent shock" can occur, causing the compound to precipitate. To avoid this, it is recommended to perform serial dilutions in your culture medium and visually inspect for any signs of precipitation before treating your cells.
Q3: Could my cell line be the source of the inconsistency?
A3: Yes, the choice and handling of your cell line are major sources of variability.
-
CES1 Expression Levels: this compound is an inhibitor of Carboxylesterase 1 (CES1). The level of CES1 expression can vary significantly between different cell lines.[2] If your cell line has very low or no CES1 expression, you may not observe a significant effect from this compound treatment. It is advisable to verify the expression of CES1 in your chosen cell line using methods like Western blot or by consulting databases such as the Human Protein Atlas.[3]
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from cross-contamination. Cell lines can undergo genetic drift and phenotypic changes with increasing passage numbers. It is recommended to use cells within a consistent and low passage number range for your experiments.
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Cell Health and Density: The health and density of your cells at the time of treatment can significantly impact their response to an inhibitor. Always ensure your cells are healthy and in the exponential growth phase. Standardize your cell seeding density to maintain consistency across experiments.
Q4: How can I optimize my experimental protocol to reduce variability?
A4: Minor variations in your experimental protocol can lead to significant differences in results.
-
Incubation Time: The duration of exposure to this compound can influence the observed effect. Perform a time-course experiment to determine the optimal incubation time for your desired outcome.
-
Assay-Specific Considerations: For cytotoxicity assays like the MTT assay, ensure that the formazan crystals are fully dissolved before reading the absorbance. For apoptosis assays using Annexin V, be mindful that apoptosis is a dynamic process, and the timing of analysis is crucial.
-
Pipetting and Reagent Consistency: Use calibrated pipettes and ensure proper mixing of all reagents. In multi-well plate experiments, be aware of the "edge effect," where wells on the perimeter of the plate may behave differently due to increased evaporation. To mitigate this, you can avoid using the outer wells for critical measurements or fill them with sterile PBS.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, covalent inhibitor of Carboxylesterase 1 (CES1), also known as Carboxylesterase 3 (Ces3) in mice. It contains a carbamate functional group that covalently binds to the catalytic serine residue in the active site of CES1, leading to its irreversible inactivation. This inhibition blocks the hydrolysis of various esters, including endogenous lipids.
Q2: What are the common applications of this compound in cell culture?
A2: this compound is primarily used to study the role of CES1 in various biological processes. Common applications include:
-
Lipid Metabolism Research: Investigating the role of CES1 in triglyceride hydrolysis, lipid droplet dynamics, and fatty acid metabolism.
-
Cancer Research: Exploring the potential of CES1 inhibition to sensitize cancer cells to chemotherapy.
-
Inflammation Studies: Examining the involvement of CES1 in the metabolism of inflammatory lipid mediators.
Q3: What concentrations of this compound should I use in my experiments?
A3: The optimal concentration of this compound will depend on your cell line, the specific assay, and the desired biological effect. It is always recommended to perform a dose-response experiment to determine the effective concentration range for your experimental setup. Based on published studies, concentrations typically range from the low micromolar (µM) to tens of micrometers.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is considered a selective inhibitor of CES1/Ces3, the possibility of off-target effects should always be considered, especially at higher concentrations. One study noted that a related compound, WWL113, has ABHD6 as an off-target. It is good practice to include appropriate controls in your experiments, such as using a cell line with CES1 knocked down or out, to confirm that the observed effects are indeed due to the inhibition of CES1.
Quantitative Data
Table 1: Reported IC50 Values of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Recombinant human CES1 | Enzymatic Assay | ~10 | (AbMole BioScience) |
| Murine Ces3 | Enzymatic Assay | 1.94 | (Cayman Chemical) |
| THP-1 (human monocytic cells) | PGD2-G Hydrolysis | >10 | |
| HepG2 (human liver cancer) | Cell Viability (in combination with cisplatin) | Not directly reported as a single agent IC50 |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time. This table provides a general reference, and it is crucial to determine the IC50 for your specific experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
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Cells of interest
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This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by measuring the externalization of phosphatidylserine.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations and for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
CES1 Expression in Common Cell Lines
Table 2: CES1 mRNA Expression in Selected Cell Lines (Data from the Human Protein Atlas)
| Cell Line | Cancer Type | CES1 mRNA Expression (nTPM) |
| HepG2 | Liver Cancer | High |
| Huh-7 | Liver Cancer | High |
| A549 | Lung Cancer | Moderate |
| MCF7 | Breast Cancer | Low |
| PC-3 | Prostate Cancer | Low |
| U-2 OS | Bone Cancer | Low |
nTPM = normalized Transcripts Per Million. Expression levels are relative and should be confirmed for your specific cell line and culture conditions.
References
WWL229 Vehicle Control for In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WWL229 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor of carboxylesterase 1d (Ces1d), the murine ortholog of human carboxylesterase 1 (CES1).[1][2] It functions as a mechanism-based covalent inhibitor, binding to the catalytic serine residue within the active site of the enzyme, leading to its inactivation.[3] This inhibition prevents the metabolism of various esters and has been shown to modulate inflammatory responses.[1]
Q2: What is the recommended vehicle for in vivo administration of this compound?
The selection of an appropriate vehicle is critical for the successful in vivo application of this compound, a compound with limited aqueous solubility. Several vehicle formulations have been reported in the literature, and the choice may depend on the specific experimental design and route of administration.
Q3: How should I prepare the vehicle and this compound solution?
Careful preparation of the dosing solution is crucial to ensure the compound is fully dissolved and homogeneously distributed. Below is a general protocol based on a commonly used vehicle.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Incorrect solvent ratio- Low temperature- High concentration of this compound | - Ensure the vehicle components are mixed in the correct order and proportions.- Gently warm the solution and use sonication to aid dissolution.- Prepare the working solution fresh on the day of the experiment.- If precipitation persists, consider evaluating an alternative vehicle composition. |
| Inconsistent or unexpected experimental results | - Improper vehicle control- Variability in drug administration- Sex-specific effects of this compound- Animal model variability | - Always include a vehicle-only control group in your experimental design.- Ensure accurate and consistent dosing volume and administration technique (e.g., intraperitoneal injection).- Be aware that this compound has been reported to have female-specific effects on LPS-induced lung inflammation. Analyze data for males and females separately.- Ensure consistency in the age, weight, and strain of the animals used. |
| No observable effect of this compound | - Insufficient dose- Poor bioavailability with the chosen vehicle/route- Degradation of the compound | - A dose of 30 mg/kg (i.p.) has been shown to effectively inhibit Ces1d in vivo.- Consider the reported vehicle formulations known to be effective.- Store this compound stock solutions at -20°C for short-term and -80°C for long-term storage to prevent degradation. |
| Toxicity or adverse effects in animals | - Vehicle toxicity- High concentration of co-solvents (e.g., DMSO, ethanol) | - Some vehicles or their components can have inherent toxicity. Always run a vehicle-only control group to assess for any adverse effects.- Minimize the concentration of potentially toxic solvents like DMSO and ethanol in the final formulation. |
Experimental Protocols
In Vivo Administration of this compound
This protocol is based on a study investigating the effect of this compound on LPS-induced inflammation in mice.
Materials:
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This compound
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Saline (0.9% NaCl)
-
Ethanol (200 proof)
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Brij 93
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Sterile microcentrifuge tubes
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Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing saline, ethanol, and Brij 93 in a 15:1:1 volume-to-volume-to-volume (v/v/v) ratio. For example, to prepare 1.7 ml of vehicle, mix 1.5 ml of saline, 0.1 ml of ethanol, and 0.1 ml of Brij 93.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound for a 30 mg/kg dose.
-
Dissolve the calculated this compound in the prepared vehicle. Gentle warming and vortexing may be required to fully dissolve the compound.
-
The final injection volume is typically 100 µL per mouse.
-
-
Administration: Administer the this compound solution or the vehicle control via intraperitoneal (i.p.) injection.
Data Presentation
Table 1: Published Vehicle Compositions for In Vivo this compound Administration
| Vehicle Composition | Route of Administration | Reference |
| 15:1:1 (v/v/v) Saline/Ethanol/Brij 93 | Intraperitoneal (i.p.) | |
| 1% DMSO, 24% Polyethylene Glycol 400, 6% Tween-80 in PBS | Not specified | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not specified |
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 1.94 µM | Carboxylesterase 3 (Ces3) | |
| In Vivo Inhibition | ~75% | Ces1d in mouse lung |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits Ces1d, impacting metabolism and inflammation, in a typical in vivo workflow.
Caption: A logical guide to troubleshooting common issues in this compound in vivo experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
potential toxicity of wwl229 in long-term studies
Topic: Potential Toxicity of WWL229 in Long-Term Studies
Disclaimer: As of late 2025, there are no published long-term toxicity studies for the selective Carboxylesterase 3 (Ces3)/Carboxylesterase 1 (CES1) inhibitor, this compound. The information provided herein is based on short-term in vivo animal models and is intended to guide researchers in designing experiments and monitoring for potential acute toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's in vivo safety profile?
A1: The known in vivo safety profile of this compound is limited to short-term studies (up to 24 hours) in mice.[1] In these studies, this compound administered alone did not cause overt signs of inflammation.[1] However, when administered prior to a lipopolysaccharide (LPS) challenge, this compound was shown to significantly augment the subsequent inflammatory response in the lungs, particularly in female mice.[1][2][3]
Q2: Is there a sex-specific difference in the in vivo effects of this compound?
A2: Yes, a pronounced sex-specific effect has been observed. This compound was found to enhance LPS-induced lung inflammation specifically in female mice. This included increased neutrophil infiltration and elevated levels of pro-inflammatory cytokine mRNA in the lungs. While the inhibitory effect of this compound on its target enzyme, Ces1d, was observed in the lungs of both male and female mice by the 6-hour time point, the pro-inflammatory augmentation was female-specific.
Q3: What is the mechanism behind the observed pro-inflammatory effects of this compound?
A3: this compound is a covalent inhibitor of Ces1d (the mouse ortholog of human CES1). Carboxylesterases are serine hydrolases involved in the metabolism of various lipids, including prostaglandin glyceryl esters which have immunomodulatory roles. By inhibiting Ces1d, this compound is thought to alter the balance of these lipid mediators, leading to an augmented innate immune response in the context of an inflammatory stimulus like LPS. Further research is needed to fully map the specific molecular pathways involved.
Q4: Which inflammatory markers should be monitored when using this compound in vivo?
A4: Based on existing data, it is recommended to monitor markers of neutrophil infiltration, such as myeloperoxidase (MPO) activity in tissue lysates. Additionally, assessing the expression of pro-inflammatory cytokines, specifically Il1b and Il6 mRNA in tissues (like the lung and liver) and chemokine levels (e.g., MCP-1) in serum, is advised.
Q5: What should be considered when designing long-term studies with this compound?
A5: Given the lack of long-term safety data and the observed acute pro-inflammatory effects, several precautions should be taken:
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Pilot Studies: Conduct initial dose-ranging pilot studies to determine a maximum tolerated dose (MTD) for the intended study duration.
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Inflammatory Monitoring: Incorporate regular monitoring for signs of inflammation. This could include periodic complete blood counts (CBC) with differentials to check for neutrophilia, serum cytokine profiling, and body weight measurements.
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Sex as a Biological Variable: Ensure both male and female animals are included in the study design and that data is analyzed separately, as effects may be sex-specific.
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Histopathology: At the study terminus, perform comprehensive histopathological evaluation of key organs, with a particular focus on tissues with high carboxylesterase expression, such as the lung, liver, and adipose tissue.
Troubleshooting Guide for In Vivo Experiments
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected inflammation, morbidity, or mortality, particularly in female animals. | This compound may be exacerbating a sub-clinical infection or underlying inflammatory condition in the colony, similar to its documented synergy with LPS. | Ensure animals are sourced from a reputable, specific-pathogen-free (SPF) vendor.House animals in a clean, low-stress environment.Consider performing baseline inflammatory marker screening (e.g., serum cytokines) before starting the experiment.If issues persist, reduce the dose of this compound. |
| High variability in results between male and female cohorts. | This is consistent with published data showing a female-specific augmentation of inflammation by this compound. | Power the study to detect sex-specific differences by including sufficient numbers of both male and female animals.Always analyze and report data segregated by sex.Do not combine male and female data for analysis unless it is statistically justified. |
| Precipitation or phase separation of this compound formulation during preparation. | This compound has specific solubility requirements for in vivo use. Improper solvent or mixing order can cause the compound to crash out of solution. | Use a recommended formulation, such as 10% DMSO and 90% (20% SBE-β-CD in Saline).Prepare the working solution fresh on the day of use.If precipitation occurs, gentle heating and/or sonication may aid dissolution. |
Data from Acute In Vivo Inflammation Studies
The following table summarizes quantitative data from a key study investigating this compound in an LPS-induced acute inflammation model.
| Parameter | Details |
| Animal Model | C57BL/6 Mice |
| This compound Dose & Route | 10 mg/kg, Intraperitoneal (IP) injection |
| Inflammatory Challenge | Lipopolysaccharide (LPS), 1 mg/kg, IP injection (30 mins after this compound) |
| Key Time Points | Sacrifice at 6 and 24 hours post-LPS challenge |
| Primary Organ of Interest | Lung |
| Key Findings (Female Mice, 6h) | Augmented Neutrophil Infiltration: Significant increase in lung Myeloperoxidase (MPO) activity in the this compound + LPS group compared to LPS alone.Increased Cytokine Expression: Significant increase in lung Il1b mRNA levels in the this compound + LPS group.Increased Serum Chemokines: Enhanced levels of serum Monocyte Chemoattractant Protein-1 (MCP-1). |
| Key Findings (Male Mice, 6h) | No significant augmentation of LPS-induced MPO activity or Il1b mRNA by this compound. |
Experimental Protocols
Detailed Methodology: Murine Model of LPS-Induced Acute Lung Inflammation
This protocol is adapted from studies investigating the acute inflammatory effects of this compound in vivo.
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Animal Husbandry: Use adult C57BL/6 mice, housed in a controlled environment with standard chow and water ad libitum. Acclimate animals for at least one week prior to experimentation.
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This compound Formulation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock to the final working concentration in a vehicle consisting of 20% SBE-β-CD in saline. The final vehicle composition should be consistent across all groups (e.g., 10% DMSO, 90% SBE-β-CD/Saline).
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Inhibitor Administration: Administer this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg. The control group should receive an equivalent volume of the vehicle.
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Inflammatory Challenge: Thirty minutes after the this compound or vehicle injection, administer LPS from E. coli via IP injection at a dose of 1 mg/kg. A saline-injected control group should also be included.
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Monitoring and Sacrifice: Monitor animals for clinical signs of distress. Sacrifice cohorts at pre-determined time points, typically 6 and 24 hours after the LPS injection.
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Sample Collection:
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Collect blood via cardiac puncture for serum preparation. Store serum at -80°C for cytokine/chemokine analysis.
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Perfuse the lungs with saline to remove blood. Harvest lung tissue, snap-freeze in liquid nitrogen, and store at -80°C for subsequent MPO assays and RNA extraction.
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Endpoint Analysis:
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Neutrophil Infiltration: Homogenize a portion of the lung tissue and measure MPO activity using a colorimetric assay as a surrogate for neutrophil infiltration.
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Cytokine Expression: Extract total RNA from another portion of the lung tissue. Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the mRNA levels of target cytokines such as Il1b, Il6, and Tnfa.
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Serum Cytokines: Analyze serum samples for levels of cytokines and chemokines (e.g., MCP-1) using a multiplex immunoassay or ELISA.
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Visualizations
References
Technical Support Center: Overcoming WWL229 Delivery Challenges in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully administering WWL229 in animal models. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective preclinical research.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound in animal models.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in vehicle | - Low solubility: this compound is a hydrophobic molecule with limited aqueous solubility. - Incorrect solvent ratio: The proportion of co-solvents may be insufficient to maintain solubility upon dilution. - Temperature fluctuations: A decrease in temperature can reduce the solubility of the compound. | - Optimize vehicle composition: Increase the percentage of organic co-solvents like DMSO or PEG 400.[1] - Sequential mixing: Ensure this compound is fully dissolved in the primary organic solvent (e.g., DMSO) before adding aqueous components. - Gentle warming: Warm the solution to room temperature or 37°C before injection to aid dissolution.[1][2] - Prepare fresh formulations: Avoid long-term storage of diluted formulations; prepare them fresh for each experiment. |
| Injection site leakage or irritation | - Improper injection technique: Incorrect needle placement or rapid injection can cause leakage. - High injection volume: Exceeding the recommended volume for the chosen route of administration. - Vehicle-induced irritation: High concentrations of solvents like DMSO can cause local tissue irritation. | - Refine injection procedure: Use a smaller gauge needle (e.g., 27-30G for intraperitoneal injections in mice) and inject the solution slowly. - Adhere to volume limits: For intraperitoneal injections in mice, the volume should generally not exceed 10 mL/kg. - Minimize irritant concentration: Reduce the percentage of DMSO in the final formulation to the lowest effective concentration. - Rotate injection sites: If multiple injections are required, alternate between different quadrants of the peritoneum. |
| Inconsistent or lack of in vivo effect | - Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Inadequate dosing: The administered dose may be too low to elicit a biological response. - Formulation instability: The compound may be degrading in the formulation. | - Confirm target engagement: Assess the inhibition of Ces1d activity in the target tissue to verify compound delivery. - Conduct a dose-response study: Determine the optimal therapeutic dose for your specific animal model and disease state. - Evaluate alternative routes: While intraperitoneal injection is common, other routes may provide better bioavailability depending on the experimental context. - Ensure formulation integrity: Prepare fresh solutions and handle them according to best practices to prevent degradation. |
| Observed animal toxicity (e.g., weight loss, lethargy) | - High dose of this compound: The administered dose may be approaching the maximum tolerated dose. - Vehicle toxicity: The solvents used in the formulation can have their own toxic effects. High doses of PEG 400 have been associated with peritonitis and liver necrosis in mice, and DMSO can also induce adverse effects. | - Reduce the dose: If signs of toxicity are observed, lower the dose of this compound in subsequent experiments. - Include a vehicle-only control group: This is crucial to distinguish between the effects of the compound and the vehicle. - Monitor animal health closely: Regularly check animal weight, behavior, and overall health status. - Consider less toxic vehicles: If vehicle toxicity is suspected, explore alternative formulations with better safety profiles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, mechanism-based inhibitor of carboxylesterase 1d (Ces1d) in mice, which is the ortholog of human carboxylesterase 1 (CES1). It covalently binds to the catalytic serine residue of Ces1d, leading to its inactivation.
Q2: What is the role of Ces1d in lipid metabolism and inflammation?
A2: Ces1d is a key enzyme in the hydrolysis of triacylglycerols (TAGs) and other esters. Its inhibition leads to the accumulation of lipids, such as TAGs and diacylglycerols (DAGs), within macrophages. This alteration in lipid metabolism can promote a pro-inflammatory M1 macrophage phenotype and augment inflammatory responses, in part through the modulation of prostaglandin synthesis.
Q3: What are the recommended vehicles for in vivo delivery of this compound?
A3: Based on published studies, two effective vehicle formulations for intraperitoneal (i.p.) injection in mice are:
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A 15:1:1 (v/v/v) mixture of saline, ethanol, and Brij93.
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A solution of 1% Dimethyl sulfoxide (DMSO), 24% Polyethylene glycol 400 (PEG 400), and 6% Tween-80 in phosphate-buffered saline (PBS).
Q4: What is a typical starting dose for this compound in mice?
A4: A commonly used dose for in vivo studies in mice is 30 mg/kg administered via intraperitoneal injection. However, the optimal dose may vary depending on the animal model and the specific experimental goals. A dose-response study is recommended to determine the most effective dose for your research.
Q5: How can I be sure that this compound is reaching its target in vivo?
A5: Target engagement can be confirmed by measuring the enzymatic activity of Ces1d in tissue lysates from treated animals. A reduction in Ces1d activity compared to vehicle-treated controls would indicate that this compound has reached its target and is exerting its inhibitory effect.
Quantitative Data
Table 1: In Vivo Administration Parameters for this compound in Mice
| Parameter | Study 1 | Study 2 |
| Animal Model | C57BL/6 Mice | NU/J Mice (HepG2 xenograft) |
| Dose | 30 mg/kg | 155 µmol/kg |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Vehicle | 15:1:1 (v/v/v) saline/ethanol/Brij93 | 1% DMSO, 24% PEG 400, 6% Tween-80 in PBS |
| Dosing Frequency | Single dose | 3 times a week for 2 weeks |
| Reference |
Table 2: this compound Inhibitory Activity
| Target | IC₅₀ | Assay Condition | Reference |
| Recombinant human CES1 | ~10 µM | p-nitrophenyl valerate substrate | |
| Ces1d in mouse lung membranes | Not specified | In vitro inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Saline/Ethanol/Brij93 Vehicle)
Materials:
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This compound
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Ethanol (200 proof)
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Brij93
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Sterile saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Weigh the required amount of this compound for the desired final concentration (e.g., 3 mg for a 100 µL injection volume at 30 mg/kg for a 25 g mouse).
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Prepare the vehicle by mixing saline, ethanol, and Brij93 in a 15:1:1 ratio by volume. For example, for 1.7 ml of vehicle, mix 1.5 ml of saline, 0.1 ml of ethanol, and 0.1 ml of Brij93.
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Add the appropriate volume of the vehicle to the this compound powder.
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Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
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Visually inspect the solution for any precipitation before administration.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
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Prepared this compound formulation
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Sterile syringes (1 ml)
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Sterile needles (27-30 gauge)
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Mouse restraint device
Procedure:
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Restrain the mouse securely, exposing the abdominal area.
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Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
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Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum. The needle should be inserted at a 15-30 degree angle.
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Gently aspirate to ensure that no fluid (urine or blood) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start with a fresh preparation at a different site.
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Inject the this compound formulation slowly and steadily.
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Withdraw the needle and return the mouse to its cage.
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Monitor the mouse for any signs of distress or adverse reactions post-injection.
Visualizations
Caption: Signaling pathway of this compound in macrophages.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: WWL229 In Vitro Degradation & Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation rate and half-life of WWL229, a selective covalent inhibitor of Carboxylesterase 1d (Ces1d).
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro half-life of this compound?
However, this compound is a carbamate-based covalent inhibitor that forms a stable adduct with its target enzyme, Ces1d. The stability of this covalent complex is a key factor in its mechanism of action. While the half-life of the free compound is not documented, data for other carbamate-based covalent inhibitors of the same enzyme family can provide an estimate of the stability of the enzyme-inhibitor complex. For instance, the half-life of the carbamoylated adduct of human Carboxylesterase 1 (CES1) with the covalent inhibitor JZL184 has been reported to be approximately 49 ± 15 hours.[1] This suggests that the covalent modification by such inhibitors is long-lasting.
Q2: How does this compound inhibit its target, Ces1d?
A2: this compound is a mechanism-based inhibitor. Its carbamate warhead forms a covalent bond with the catalytic serine residue within the active site of Carboxylesterase 1d (Ces1d).[2] This covalent modification inactivates the enzyme, preventing it from metabolizing its substrates.
Q3: What are the primary cellular functions of Ces1d, the target of this compound?
A3: Ces1d (the mouse ortholog of human CES1) is a serine hydrolase with significant roles in lipid metabolism and inflammation.[3][4][5] It is highly expressed in tissues such as the liver, lung, and adipose tissue, as well as in macrophages. Key functions include:
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Lipid Metabolism: Ces1d is involved in the hydrolysis of triacylglycerols and cholesteryl esters, playing a role in VLDL (Very Low-Density Lipoprotein) assembly and reverse cholesterol transport.
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Inflammation: Ces1d metabolizes bioactive lipid mediators, such as prostaglandin glyceryl esters (PG-Gs), which are derived from the endocannabinoid 2-arachidonoylglycerol (2-AG). By modulating the levels of these signaling lipids, Ces1d can influence inflammatory responses. Inhibition of Ces1d with this compound has been shown to augment LPS-induced lung inflammation in certain contexts.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and other covalent inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or No Inhibition of Ces1d Activity | Compound Degradation: this compound may be unstable in the assay buffer. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. 2. Minimize the time the compound spends in aqueous buffer before addition to the assay. 3. Perform a time-course experiment to assess the stability of this compound in your specific assay buffer. |
| Incorrect Assay Conditions: Sub-optimal pH, temperature, or buffer components can affect enzyme activity and inhibitor binding. | 1. Ensure the assay buffer pH is within the optimal range for Ces1d activity (typically pH 7.4). 2. Maintain a constant temperature (usually 37°C) throughout the incubation and measurement steps. 3. Verify that no components in your buffer (e.g., high concentrations of certain detergents) are interfering with the assay. | |
| Enzyme Inactivity: The recombinant or isolated Ces1d may have lost activity. | 1. Always include a positive control with a known substrate to confirm enzyme activity. 2. Properly store the enzyme according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| High Background Signal in Fluorometric or Colorimetric Assays | Substrate Instability: The assay substrate may be hydrolyzing spontaneously. | 1. Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from your measurements. 2. Ensure the substrate is stored correctly and protected from light if it is photosensitive. |
| Compound Interference: this compound may have intrinsic fluorescence or absorbance at the assay wavelengths. | 1. Run a "no-enzyme, no-substrate" control with this compound to check for compound interference. 2. If interference is observed, you may need to use an alternative detection method, such as LC-MS, to measure product formation. | |
| Precipitation of this compound in Aqueous Buffer | Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. | 1. Decrease the final concentration of this compound in the assay. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically ≤1%). 3. Visually inspect for precipitation after adding the compound to the buffer. If necessary, briefly sonicate or vortex the solution. |
Experimental Protocols
Protocol: In Vitro Half-Life Determination of a Covalent Inhibitor using LC-MS
This protocol describes a method to determine the in vitro half-life of a covalent inhibitor like this compound by monitoring the formation of the covalent enzyme-inhibitor adduct over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
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This compound
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Recombinant Ces1d enzyme
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)
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LC-MS system
Procedure:
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Preparation:
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Prepare a stock solution of this compound in DMSO.
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Prepare a working solution of recombinant Ces1d in the assay buffer.
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Equilibrate all solutions to the assay temperature (e.g., 37°C).
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Incubation:
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Initiate the reaction by adding a fixed concentration of this compound to the Ces1d solution. The final concentration of this compound should be in excess of the enzyme concentration to ensure pseudo-first-order kinetics.
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Incubate the mixture at 37°C with gentle agitation.
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Time-Point Sampling:
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At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution. This will precipitate the protein and stop the reaction.
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Sample Preparation for LC-MS:
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Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
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Transfer the supernatant for analysis of the remaining free this compound, or process the protein pellet to analyze the enzyme-inhibitor adduct. For adduct analysis, the pellet can be washed, denatured, and then analyzed by intact protein LC-MS.
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LC-MS Analysis:
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Inject the prepared samples onto the LC-MS system.
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For intact protein analysis, use a suitable reversed-phase column and a gradient to separate the unmodified enzyme from the covalently modified enzyme.
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The mass spectrometer will detect the mass of the unmodified enzyme and the mass of the enzyme-inhibitor adduct (which will have a mass shift corresponding to the molecular weight of this compound).
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Data Analysis:
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Quantify the peak areas for the unmodified enzyme and the enzyme-inhibitor adduct at each time point.
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Plot the percentage of the remaining unmodified enzyme or the formation of the adduct against time.
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Determine the observed rate constant (k_obs) from the slope of the natural log of the percentage of unmodified enzyme versus time.
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Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k_obs .
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Visualizations
Caption: Ces1d signaling in inflammation.
Caption: Workflow for in vitro half-life determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
ensuring specificity of wwl229 in complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for ensuring the specific activity of the chemical probe WWL229 in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a selective, small-molecule inhibitor. Its primary target is Carboxylesterase 1 (CES1), a key enzyme in the serine hydrolase superfamily responsible for the metabolism of a wide range of endogenous lipids and xenobiotics.[1][2] In mouse models, this compound targets Ces1d, the mouse ortholog of human CES1.[3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound is a mechanism-based covalent inhibitor. It contains a carbamate chemotype that covalently binds to the catalytic serine residue within the active site of CES1, leading to the inactivation of the enzyme's hydrolytic activity.[1]
Caption: Mechanism of this compound covalent inhibition of CES1.
Q3: What is a recommended concentration range for using this compound in cell-based assays?
A3: The optimal concentration of this compound depends on the cell type, experimental duration, and specific research question. Published studies have used concentrations ranging from 1 µM to 50 µM. It is critical to perform a dose-response experiment to determine the minimal concentration required to achieve target inhibition while minimizing potential off-target effects.
Q4: How should this compound be stored and handled?
A4: As with most chemical probes, this compound should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the stock solution to thaw completely and equilibrate to room temperature before dilution into aqueous media to prevent precipitation.
Troubleshooting Guide
Problem: High background or unexpected phenotype observed after this compound treatment.
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Q: I'm observing a phenotype that doesn't align with the known function of CES1. Could this be an off-target effect?
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A: Yes, all chemical probes have the potential for off-target effects, especially at high concentrations.
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Solution 1: Titrate Your Dose. Determine the lowest effective concentration of this compound that inhibits CES1 in your system. Using excessive concentrations significantly increases the risk of engaging off-targets.
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Solution 2: Use a Negative Control. If available, use a structurally similar but biologically inactive analog of this compound. This helps to distinguish the on-target phenotype from non-specific or compound-related effects.
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Solution 3: Orthogonal Validation. Confirm your findings using a non-pharmacological method. For example, use siRNA or CRISPR/Cas9 to knock down or knock out the CES1 gene. If the phenotype from genetic perturbation matches the phenotype from this compound treatment, it strengthens the evidence for on-target activity. Studies have successfully used CES1-KO cells to confirm the specificity of this compound.
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Solution 4: Proteome-Wide Selectivity Profiling. For in-depth analysis, consider performing chemoproteomic methods like Activity-Based Protein Profiling (ABPP) to assess this compound's engagement with other serine hydrolases in your sample.
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-
Problem: No or weak inhibition of CES1 activity.
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Q: I've treated my cells/lysates with this compound, but I don't see a significant reduction in CES1 activity. What could be the issue?
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A: Several factors could contribute to a lack of observable inhibition.
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Solution 1: Verify Inhibitor Integrity. Ensure the this compound stock has not degraded. If in doubt, use a fresh vial or batch.
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Solution 2: Optimize Incubation Time. As a covalent inhibitor, this compound's action is time-dependent. You may need to pre-incubate the cells or lysate with this compound for a sufficient period (e.g., 15-30 minutes) before adding the substrate or proceeding with the downstream assay.
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Solution 3: Check Sample Preparation. If working with cell lysates, ensure lysis is complete and efficient to make CES1 accessible to the inhibitor. Inadequate lysis can result in low protein yield or inaccessible enzyme.
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Solution 4: Consider Substrate Competition. If you are using a high concentration of a substrate with very high affinity for CES1, it may compete with this compound for binding to the active site.
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Problem: Inconsistent results between experiments.
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Q: My results with this compound are not reproducible. How can I improve consistency?
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A: Reproducibility issues often stem from minor variations in experimental protocol.
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Solution 1: Standardize Cell Conditions. Ensure that cell density, passage number, and growth conditions are consistent across all experiments.
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Solution 2: Use Positive and Negative Controls. Always include an untreated (vehicle) control and a positive control for inhibition if possible. In studies with this compound, the organophosphate poison chlorpyrifos oxon (CPO) has been used as a positive control for CES1 inhibition.
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Solution 3: Prepare Fresh Dilutions. Prepare working dilutions of this compound fresh for each experiment from a frozen stock to avoid degradation or concentration changes due to solvent evaporation.
-
-
Caption: A logical workflow for troubleshooting common this compound issues.
Quantitative Data Summary
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | Recombinant human CES1 | p-NPV substrate assay | ~10 µM | |
| WWL113 | Recombinant human CES1 | p-NPV substrate assay | ~1 µM | |
| CPO | Recombinant human CES1 | p-NPV substrate assay | <1 µM |
Experimental Protocols for Specificity Validation
Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Engagement
ABPP is a powerful method to directly visualize the engagement of a covalent inhibitor with its target enzyme in a complex proteome.
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Cell Treatment: Culture cells (e.g., THP-1 monocytes) to the desired density. Pre-incubate the intact cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
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Cell Lysis: Harvest and wash the cells. Lyse the cells in an appropriate buffer (e.g., Tris-HCl) via sonication on ice.
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Probe Labeling: Incubate the cell lysates with a broad-spectrum serine hydrolase activity probe, such as FP-TAMRA (fluorophosphonate-tetramethylrhodamine) or FP-Biotin, for 30 minutes at 37°C. This probe will covalently label the active site of accessible serine hydrolases.
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SDS-PAGE and Imaging: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
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Analysis:
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If using FP-TAMRA, visualize the labeled proteins directly using a fluorescent gel scanner. A dose-dependent decrease in fluorescence at the molecular weight of CES1 (~60 kDa) indicates successful target engagement by this compound.
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If using FP-Biotin, transfer the proteins to a membrane and detect with streptavidin-HRP for chemiluminescent imaging.
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Caption: Workflow for confirming this compound engagement with CES1 using ABPP.
Protocol 2: Western Blot to Assess CES1 Protein Levels
This control experiment ensures that this compound treatment inhibits CES1 activity without causing the degradation of the CES1 protein itself.
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Sample Preparation: Treat cells with this compound at the desired concentrations and for the desired time, alongside a vehicle control.
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Lysis: Lyse the cells and quantify the total protein concentration.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Incubate with a primary antibody specific for CES1 overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate.
-
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Analysis: The protein levels of CES1 should remain unchanged across all treatment groups. Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Potency of WWL229 and Other Carboxylesterase 3 (Ces3) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of WWL229 and other inhibitors targeting Carboxylesterase 3 (Ces3), a key enzyme in lipid metabolism. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further research and development.
Carboxylesterase 3 (Ces3), also known as triacylglycerol hydrolase (TGH), is a serine hydrolase predominantly expressed in the liver and adipose tissue. It plays a crucial role in the hydrolysis of triglycerides and other esters, thereby regulating lipid homeostasis. Inhibition of Ces3 has emerged as a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This guide focuses on comparing the potency of this compound, a selective Ces3 inhibitor, with other known inhibitors.
Quantitative Comparison of Ces3 Inhibitor Potency
The potency of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for this compound and other relevant Ces3 inhibitors.
| Inhibitor | Target(s) | IC50 against Ces3 | Chemical Class | Notes |
| This compound | Ces3 | 1.94 µM[1] | Carbamate | Selective for Ces3.[2] |
| WWL113 | Ces3, Ces1f | 120 nM[3][4] | Carbamate | Potent dual inhibitor.[3] |
| bis-(p-nitrophenyl) phosphate (BNPP) | Carboxylesterases | Not Specified for Ces3 | Organophosphate | A general, non-selective carboxylesterase inhibitor often used as a positive control for inhibition of other carboxylesterases like hCE1. Its specific potency against Ces3 is not well-documented in publicly available literature. |
Experimental Protocols
The determination of IC50 values is critical for comparing the potency of enzyme inhibitors. Below is a detailed methodology for a typical in vitro enzymatic assay to determine the potency of inhibitors against Ces3.
Protocol: In Vitro Ces3 Inhibition Assay for IC50 Determination
1. Materials and Reagents:
-
Recombinant human Carboxylesterase 3 (Ces3) enzyme
-
Ces3 substrate: 4-Nitrophenyl acetate (4-NPA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Inhibitor compounds (e.g., this compound, WWL113, BNPP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant human Ces3 in Assay Buffer. The final concentration in the assay will need to be optimized to ensure a linear reaction rate over the measurement period.
-
Prepare a stock solution of 4-NPA in a solvent such as acetone and then dilute it to the working concentration (e.g., 2 mM) in deionized water immediately before use.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the inhibitor compounds in the Assay Buffer. A typical concentration range for an initial screen might be from 10 nM to 100 µM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following in triplicate:
-
Test wells: A fixed volume of Assay Buffer, the desired concentration of the inhibitor, and a fixed amount of Ces3 enzyme solution.
-
Positive control wells (no inhibition): The same volume of Assay Buffer with solvent control (e.g., DMSO) instead of the inhibitor, and the same amount of Ces3 enzyme solution.
-
Negative control wells (substrate blank): The same volume of Assay Buffer and substrate solution, without the enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the 4-NPA substrate solution to all wells.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 405 nm over a set period (e.g., 10-20 minutes). The product of 4-NPA hydrolysis, 4-nitrophenol, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Subtract the rate of the negative control (substrate blank) from all other readings.
-
Normalize the data by setting the average velocity of the positive control (no inhibitor) as 100% enzyme activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining IC50 and the mechanism of action for carbamate-based inhibitors.
References
A Researcher's Guide to WWL229: Unveiling its Selectivity Against Serine Hydrolases
For researchers, scientists, and drug development professionals, the selection of a chemical probe with high specificity is paramount to ensure the validity and translatability of experimental findings. This guide provides a comprehensive comparison of WWL229, a chemical probe for carboxylesterase 3 (Ces3/Ces1d), against other serine hydrolases, supported by experimental data and detailed protocols.
This compound is a valuable tool for investigating the role of Ces3, a serine hydrolase involved in lipid metabolism. Its utility, however, is contingent on its selectivity. This guide delves into the experimental validation of this compound's specificity, offering a clear comparison with other commonly used serine hydrolase inhibitors.
Comparative Selectivity of Serine Hydrolase Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other relevant inhibitors against a panel of serine hydrolases. The data highlights the selectivity profile of each compound.
| Inhibitor | Target Serine Hydrolase | IC50 (µM) | Reference |
| This compound | Ces1d (mouse ortholog of human CES1) | 2.4 | [1] |
| WWL113 | Ces1d | More potent than this compound | [1] |
| JZL184 | Ces1d | More potent than this compound | [1] |
| JZL184 | Magl (Monoacylglycerol lipase) | 0.46 | [1] |
Note: Lower IC50 values indicate higher potency.
Gel-based activity-based protein profiling (ABPP) has shown that while WWL113 and JZL184 are more potent inhibitors of Ces1d, they exhibit less selectivity than this compound, as they also inhibit other serine hydrolases.[1] this compound, in contrast, selectively inhibits Ces1d in mouse lung membranes.
Experimental Validation of this compound Selectivity
The primary method used to determine the selectivity of this compound is competitive activity-based protein profiling (ABPP) . This powerful chemoproteomic technique allows for the assessment of an inhibitor's engagement with its target enzyme within a complex biological sample.
Experimental Workflow: Competitive Activity-Based Protein Profiling
The following diagram illustrates the general workflow for competitive ABPP used to assess the selectivity of this compound.
Figure 1. Workflow for competitive activity-based protein profiling (ABPP).
Detailed Methodologies
A detailed protocol for competitive ABPP is provided below, based on established methodologies.
1. Proteome Preparation:
-
Homogenize tissues or lyse cells in an appropriate buffer (e.g., Tris-HCl) to prepare a proteome lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Inhibitor Incubation:
-
Aliquot the proteome to different tubes.
-
To the experimental tubes, add varying concentrations of the inhibitor (e.g., this compound).
-
To the control tube, add the same volume of vehicle (e.g., DMSO).
-
Incubate the samples for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to its target enzymes.
3. Activity-Based Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe (ABP) with a fluorescent reporter tag (e.g., FP-TAMRA) to all samples.
-
Incubate the samples for a specific time to allow the probe to label the active sites of serine hydrolases that were not blocked by the inhibitor.
4. SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.
5. Data Analysis:
-
Quantify the intensity of the fluorescent bands corresponding to specific serine hydrolases.
-
A decrease in band intensity in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and inhibited that specific enzyme.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition, can be calculated from a dose-response curve.
Signaling Pathway of Ces1d in Lipid Metabolism
This compound's target, Ces1d (the mouse ortholog of human CES1), plays a crucial role in lipid metabolism by hydrolyzing triglycerides. The free fatty acids produced by this process can then act as signaling molecules, influencing downstream pathways.
Figure 2. Signaling pathway of Ces1d/CES1 in lipid metabolism.
Ces1d, located on both the endoplasmic reticulum and lipid droplets, catalyzes the hydrolysis of triglycerides into free fatty acids (FFAs). These FFAs can then enter the nucleus and act as ligands for peroxisome proliferator-activated receptors (PPARα/γ). Activated PPARs form heterodimers with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, such as stearoyl-CoA desaturase-1 (SCD-1), to regulate their expression. This signaling cascade plays a critical role in maintaining lipid and energy homeostasis.
Conclusion
The available data strongly supports that this compound is a selective inhibitor of Ces3/Ces1d. While other inhibitors may exhibit higher potency, this compound's superior selectivity makes it a more reliable tool for specifically probing the function of this particular carboxylesterase. The experimental protocols and pathway diagrams provided in this guide offer researchers the necessary information to effectively utilize this compound in their studies of lipid metabolism and related diseases. As with any chemical probe, it is recommended that researchers validate its selectivity in their specific experimental system.
References
A Head-to-Head Comparison: The Efficacy of the Small Molecule Inhibitor WWL229 Versus Genetic Knockout of Carboxylesterase 3 (Ces3)
For Immediate Release
[City, State] – [Date] – In the landscape of metabolic research, the precise modulation of lipid metabolism pathways is paramount for the development of novel therapeutics for obesity and related metabolic disorders. This guide provides a detailed comparative analysis of two key methodologies for inhibiting Carboxylesterase 3 (Ces3), a significant enzyme in triglyceride hydrolysis: the selective small molecule inhibitor WWL229 and genetic knockout of the Ces3 gene. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.
Executive Summary
Carboxylesterase 3 (Ces3), also known as triacylglycerol hydrolase (TGH), plays a crucial role in the mobilization of fatty acids from stored triglycerides in adipocytes and in the assembly of very-low-density lipoproteins (VLDL) in the liver. Its inhibition is a promising strategy for modulating lipid metabolism. This compound is a selective carbamate-based inhibitor of Ces3 with an IC50 of 1.94 µM[1][2]. Genetic knockout of the Ces3 gene provides a model of complete and lifelong ablation of the protein's function. This guide presents a side-by-side comparison of the reported effects of both interventions on key metabolic parameters, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound administration and Ces3 genetic knockout on various physiological and molecular parameters as reported in preclinical studies.
Table 1: Effects on Thermogenesis and Gene Expression
| Parameter | Intervention | Model | Key Findings | Reference |
| Body Temperature | This compound (in vivo) | Mice exposed to 6°C | Significant decrease in body temperature compared to vehicle-treated controls after 4 and 5 hours of cold exposure.[3][4] | |
| Adipose-specific heterozygous Ces3 knockout (Adn-Cre-Ces3flx/wt) | Mice exposed to 6°C | Significant decrease in body temperature compared to wild-type controls after 4 and 5 hours of cold exposure. | ||
| Ucp1 mRNA Expression | This compound (in vitro) | Isoproterenol-treated 3T3-L1 adipocytes | Attenuated the isoproterenol-induced upregulation of Ucp1. | |
| Ces3 siRNA (in vitro) | Isoproterenol-treated 3T3-L1 adipocytes | Dramatically attenuated the isoproterenol-induced upregulation of Ucp1. | ||
| Pgc1α mRNA Expression | This compound (in vitro) | Isoproterenol-treated 3T3-L1 adipocytes | Attenuated the isoproterenol-induced upregulation of Pgc1α. | |
| Ces3 siRNA (in vitro) | Isoproterenol-treated 3T3-L1 adipocytes | Dramatically attenuated the isoproterenol-induced upregulation of Pgc1α. |
Table 2: Effects on Lipid Metabolism
| Parameter | Intervention | Model | Key Findings | Reference |
| Plasma Triglycerides | Global Ces3 knockout (Tgh-/-) | Mice | Decreased plasma triacylglycerol levels in both fasted and fed states. | |
| VLDL Secretion | Liver-specific Ces3 knockout (L-TGH KO) | Mice | Dramatically decreased plasma VLDL triglyceride and cholesterol concentrations. | |
| This compound (in vitro) | Rat primary hepatocytes | Decreased VLDL secretion. | ||
| Basal Lipolysis | This compound (in vitro) | Cultured adipocytes | Prevents basal lipolysis. | |
| Lipid Storage | This compound (in vitro) | Cultured adipocytes | Promotes lipid storage. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Ces3 signaling pathway in adipocytes.
Caption: Experimental workflow for comparing this compound and Ces3 knockout.
Experimental Protocols
Below are summaries of the key experimental methodologies employed in the studies comparing this compound and Ces3 genetic knockout.
In Vivo this compound Administration and Thermogenesis Study
-
Animal Model: Adult C57BL/6 mice are commonly used.
-
This compound Administration: this compound is typically dissolved in a vehicle such as a saline/ethanol/Brij93 mixture (e.g., 15:1:1 v/v/v) and administered via intraperitoneal (i.p.) injection at a dosage of around 30 mg/kg.
-
Thermogenesis Measurement: Mice are pretreated with this compound or vehicle one hour before being placed in a cold environment (e.g., 6°C). Rectal body temperature is then measured at regular intervals (e.g., every hour for 5 hours) to assess the response to cold stress.
Generation of Ces3 Knockout Mice
-
Targeting Strategy: The Ces3 gene is targeted for disruption using homologous recombination in embryonic stem (ES) cells to create a null allele. This often involves the insertion of a neomycin resistance cassette to replace a critical exon of the Ces3 gene.
-
Generation of Chimeric and Knockout Mice: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the null allele. Heterozygous mice can then be intercrossed to generate homozygous knockout mice.
-
Genotyping: Genotyping is performed using polymerase chain reaction (PCR) analysis of genomic DNA extracted from tail biopsies to distinguish between wild-type, heterozygous, and homozygous knockout animals.
In Vitro Adipocyte Culture and Treatment
-
Cell Line: 3T3-L1 preadipocytes are a standard cell line used for these studies.
-
Differentiation: Pre-adipocytes are grown to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail, which typically includes insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
This compound Treatment: Differentiated adipocytes are treated with this compound (e.g., 10 µM) or vehicle (e.g., DMSO) for a specified period (e.g., 24 hours) before being stimulated with a β-adrenergic agonist like isoproterenol (ISO) to induce lipolysis and gene expression.
-
siRNA-mediated Knockdown: For in vitro genetic inhibition, adipocytes are transfected with small interfering RNA (siRNA) specifically targeting Ces3 or a non-targeting control siRNA using a suitable transfection reagent.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from adipose tissue or cultured adipocytes using a suitable reagent like TRIzol. The concentration and purity of the RNA are determined, and a fixed amount of RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Specific primers for target genes (e.g., Ucp1, Pgc1α) and a housekeeping gene (e.g., 18S rRNA or Gapdh) for normalization are used.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
Seahorse XF Analyzer for Mitochondrial Respiration Assay
-
Cell Preparation: Differentiated adipocytes cultured in Seahorse XF Cell Culture Microplates are used.
-
Assay Medium: The standard culture medium is replaced with a specialized Seahorse XF assay medium, and the cells are incubated in a non-CO2 incubator to allow for temperature and pH equilibration.
-
Mitochondrial Stress Test: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. A mitochondrial stress test is performed by sequentially injecting drugs that modulate mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
Both the small molecule inhibitor this compound and genetic knockout of Ces3 serve as powerful tools for investigating the role of this enzyme in lipid metabolism and thermogenesis. This compound offers the advantage of acute, reversible inhibition, allowing for the study of the immediate effects of Ces3 blockade in a temporal manner. Genetic knockout, on the other hand, provides a model for the long-term consequences of Ces3 deficiency. The choice between these two approaches will depend on the specific research question. The data presented in this guide demonstrates a high degree of concordance between the phenotypic outcomes of both methods, validating Ces3 as a key regulator of energy homeostasis and a viable target for therapeutic intervention in metabolic diseases.
References
- 1. Loss of TGH/Ces3 in mice decreases blood lipids, improves glucose tolerance, and increases energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Unique Role of Carboxylesterase 3 (Ces3) in β-Adrenergic Signaling-Stimulated Thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Unique Role of Carboxylesterase 3 (Ces3) in β-Adrenergic Signaling–Stimulated Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of WWL229 and JZL184 in Preclinical Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, WWL229 and JZL184, which target distinct enzymes involved in lipid signaling and have been investigated for their modulatory effects on inflammation. This document summarizes their mechanisms of action, presents a side-by-side comparison of their performance in preclinical inflammation models, and provides detailed experimental protocols for the key assays cited.
Introduction
Inflammation is a complex biological response crucial for host defense but also a central driver of numerous pathological conditions. The endocannabinoid system and lipid mediator pathways have emerged as significant targets for therapeutic intervention in inflammatory diseases. JZL184, a potent and selective inhibitor of monoacylglycerol lipase (MAGL), and this compound, a selective inhibitor of carboxylesterase 1 (CES1), represent two distinct strategies to modulate these pathways. JZL184 enhances the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is known for its anti-inflammatory properties.[1][2][3] In contrast, this compound impacts the metabolism of prostaglandin glyceryl esters, with studies suggesting it may, under certain conditions, augment inflammatory responses.[4][5] This guide offers an objective comparison to aid researchers in selecting the appropriate tool compound for their inflammatory studies.
Mechanism of Action
JZL184 is an irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking MAGL, JZL184 elevates the levels of 2-AG, which can then activate cannabinoid receptors CB1 and CB2, leading to the attenuation of inflammatory responses.
This compound is a selective inhibitor of carboxylesterase 1 (CES1), a serine hydrolase involved in the metabolism of various esters, including prostaglandin glyceryl esters. Its role in inflammation is less direct than that of JZL184 and appears to be context-dependent, with some studies indicating a potential to enhance inflammatory responses.
Performance in Inflammation Models: A Comparative Overview
The following tables summarize the quantitative data from preclinical studies evaluating the effects of JZL184 and this compound in various inflammation models.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target Enzyme | IC50 Value | Species | Notes |
| JZL184 | MAGL | 8 nM | Mouse | Highly potent and selective over FAAH (>300-fold). |
| MAGL | ~10 nM | Mouse | ||
| MAGL | 350 nM (0 min pre-incubation), 12 nM (30 min pre-incubation) | Rat | Reduced potency in rats compared to mice. | |
| FAAH | >4 µM | Mouse | ||
| This compound | Ces3 (mouse ortholog of human CES1) | 1.94 µM | Mouse | |
| CES1 | - | Human | Potency order in inhibiting PGD2-G catabolism: CPO > WWL113 > this compound. |
Table 2: Effects on Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
| Compound | Dose | Parameter | Effect | Fold Change vs. LPS Control | Reference |
| JZL184 | 10 mg/kg | Lung IL-1β mRNA | Attenuation | ↓ | |
| 10 mg/kg | Lung IL-6 mRNA | Attenuation | ↓ | ||
| This compound | 10 mg/kg | Lung IL-1β mRNA | Augmentation (female mice) | ↑ | |
| 10 mg/kg | Lung MPO Activity | Augmentation (female mice) | ↑ |
Table 3: Effects of JZL184 in Various Inflammation Models
| Model | Species | Dose | Parameter | Effect | % Inhibition/Reduction | Reference |
| Carrageenan-induced Paw Edema | Mouse | 1.6 - 40 mg/kg | Paw Edema | Attenuation | Significant | |
| Mouse | 1.6 - 40 mg/kg | Mechanical Allodynia | Attenuation | Significant | ||
| LPS-induced Cytokine Expression | Rat | 10 mg/kg | Frontal Cortex IL-1β, IL-6, TNF-α, IL-10 mRNA | Attenuation | Significant | |
| Rat | 10 mg/kg | Plasma TNF-α, IL-10 | Attenuation | Significant | ||
| Collagen-induced Arthritis | Mouse | 8 or 40 mg/kg | Paw Thickness & Clinical Score | Reduction | Dose-dependent |
Signaling Pathways and Experimental Workflows
Signaling Pathway of JZL184 in Inflammation
Caption: JZL184 inhibits MAGL, leading to increased 2-AG levels and reduced inflammation.
Signaling Pathway of this compound in Inflammation
Caption: this compound inhibits CES1, altering prostaglandin metabolism and inflammation.
Experimental Workflow for LPS-Induced Lung Inflammation
Caption: Workflow for studying inhibitors in an LPS-induced lung inflammation model.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Lung Inflammation in Mice
This model is used to induce an acute inflammatory response in the lungs, characterized by neutrophil infiltration and pro-inflammatory cytokine production.
Materials:
-
C57BL/6 mice (female and male)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, JZL184, or vehicle
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Tools for intratracheal instillation
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (e.g., 10 mg/kg), JZL184 (e.g., 10 mg/kg), or vehicle via intraperitoneal (i.p.) injection 30 minutes to 2 hours prior to LPS challenge.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic.
-
LPS Instillation: Intratracheally instill a sterile solution of LPS (e.g., 1 mg/kg in 50 µL of PBS) into the lungs of the anesthetized mice. Control animals receive sterile PBS.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At predetermined time points (e.g., 6 and 24 hours) post-LPS instillation, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage to collect BAL fluid for cell counting and cytokine analysis.
-
Tissue Harvest: Harvest lung tissue for histological analysis, myeloperoxidase (MPO) assay (to quantify neutrophil infiltration), and gene expression analysis of inflammatory markers (e.g., IL-1β, IL-6, TNF-α) by qPCR.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute local inflammation.
Materials:
-
Wistar or Sprague-Dawley rats
-
Lambda-carrageenan
-
JZL184 or vehicle
-
Pletysmometer or calipers
-
Sterile saline
Procedure:
-
Animal Acclimatization: House rats under standard conditions for at least one week prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Inhibitor Administration: Administer JZL184 (e.g., 1.6 - 40 mg/kg, i.p.) or vehicle 30 minutes to 2 hours before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. The contralateral paw can be injected with saline as a control.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The anti-inflammatory effect of the test compound is expressed as the percentage inhibition of edema.
Conclusion
JZL184 and this compound represent two distinct pharmacological tools for investigating the roles of the endocannabinoid system and carboxylesterases in inflammation. JZL184 consistently demonstrates anti-inflammatory effects across various preclinical models by augmenting 2-AG signaling. In contrast, the available data suggests that this compound may have pro-inflammatory effects in certain contexts, such as LPS-induced lung inflammation in female mice. This comparative guide highlights the opposing actions of these inhibitors and provides researchers with the necessary information, including detailed experimental protocols, to make informed decisions for their studies on inflammatory mechanisms and novel therapeutic strategies. Further research is warranted to fully elucidate the complex role of CES1 in inflammation and the therapeutic potential of its modulation.
References
- 1. The monoacylglycerol lipase inhibitor JZL184 suppresses inflammatory pain in the mouse carrageenan model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol Lipase Inhibition Using JZL184 Attenuates Paw Inflammation and Functional Deficits in a Mouse Model of Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of WWL229 Cross-Reactivity with Carboxylesterases
A Guide for Researchers in Drug Development and Chemical Biology
This guide provides a comprehensive comparison of the chemical probe WWL229's cross-reactivity with various carboxylesterases (CES) and other serine hydrolases. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in utilizing this compound for their studies. This document summarizes key quantitative data, details experimental methodologies for assessing selectivity, and visualizes the relevant signaling pathways involving the primary targets of this compound.
Data Presentation: Quantitative Inhibitor Selectivity
This compound is a carbamate-based inhibitor primarily targeting Carboxylesterase 3 (CES3). Its selectivity has been evaluated against several other carboxylesterases and serine hydrolases. The following table summarizes the available quantitative data on the inhibitory potency of this compound and its comparators.
| Target Enzyme | Inhibitor | IC50 / Ki | Species | Assay Type | Reference |
| CES3 (Ces1d) | This compound | 1.94 µM (IC50) | Mouse | Activity-based protein profiling (ABPP) | [1] |
| Human CES1 | This compound | Less potent than WWL113 | Human | Recombinant enzyme assay | [2] |
| Mouse Ces1d | This compound | More selective than JZL184 | Mouse | Gel-based ABPP | [3][4] |
| Mouse Ces1f | This compound | No significant inhibition | Mouse | ABPP-MudPIT | [5] |
| Human ABHD6 | This compound | No significant inhibition | Human | ABPP-MudPIT | |
| Human CES1 | WWL113 | More potent than this compound | Human | Recombinant enzyme assay | |
| Human CES1 | Chlorpyrifos oxon (CPO) | More potent than WWL113 | Human | Recombinant enzyme assay | |
| Mouse Ces1d | WWL113 | IC50 ≈ 120 nM | Mouse | Recombinant enzyme assay | |
| Mouse Ces1f | WWL113 | IC50 ≈ 100 nM | Mouse | Recombinant enzyme assay | |
| Mouse Ces1c | JZL184 | Inhibition observed | Mouse | Gel-based ABPP | |
| Mouse Magl | JZL184 | Inhibition observed | Mouse | Gel-based ABPP |
Note: IC50 and Ki values are dependent on assay conditions. Direct comparison between studies should be made with caution. The data indicates that while this compound is a potent inhibitor of CES3/Ces1d, its cross-reactivity with other carboxylesterases like CES1 exists, though it is less potent compared to other inhibitors such as WWL113. It demonstrates good selectivity against certain other serine hydrolases like Ces1f and ABHD6.
Experimental Protocols
The selectivity of this compound is primarily determined using activity-based protein profiling (ABPP) and traditional enzyme inhibition assays. Below are detailed methodologies for these key experiments.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is used to assess the selectivity of an inhibitor against a panel of active enzymes in a complex biological sample.
Objective: To determine the inhibitory profile of this compound against active serine hydrolases in a cellular or tissue lysate.
Materials:
-
Cell or tissue lysate (e.g., adipocyte or liver microsomes)
-
This compound and other inhibitors of interest
-
Broad-spectrum serine hydrolase probe (e.g., Fluorophosphonate-TAMRA, FP-TAMRA)
-
SDS-PAGE gels and imaging system
-
Buffer: Tris-HCl, pH 7.4
Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer (e.g., Tris-HCl, pH 7.4) and determine the protein concentration.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or other test inhibitors) for a specified time (e.g., 30 minutes) at 37°C to allow for target engagement. A vehicle control (e.g., DMSO) should be included.
-
Probe Labeling: Add the broad-spectrum activity-based probe (e.g., FP-TAMRA) to each reaction and incubate for a specific duration (e.g., 30 minutes) at room temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.
-
Quenching and Separation: Stop the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Analysis: Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a protein band in the presence of the inhibitor, compared to the vehicle control, indicates that the inhibitor binds to and inhibits that enzyme. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.
Recombinant Carboxylesterase Inhibition Assay
This is a standard biochemical assay to determine the potency of an inhibitor against a purified or recombinantly expressed enzyme.
Objective: To determine the IC50 value of this compound against a specific carboxylesterase isoform (e.g., human CES1).
Materials:
-
Recombinant human carboxylesterase (e.g., CES1)
-
This compound
-
Substrate (e.g., p-nitrophenyl acetate or a specific drug substrate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Microplate reader
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the recombinant carboxylesterase in the assay buffer. Prepare serial dilutions of this compound in the same buffer.
-
Pre-incubation: Add the enzyme solution to the wells of a microplate. Then, add the different concentrations of this compound to the respective wells. Include a control with no inhibitor. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Monitor the formation of the product over time using a microplate reader at the appropriate wavelength. For p-nitrophenyl acetate, the formation of p-nitrophenol is measured at 405 nm.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The primary targets of this compound, CES3 and CES1, are involved in critical metabolic signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of inhibiting these enzymes.
CES3 in Adipocyte β-Adrenergic Signaling
CES3 plays a significant role in lipolysis within adipocytes, which is stimulated by β-adrenergic signaling. Inhibition of CES3 by this compound can impact lipid storage and mobilization.
Caption: CES3-mediated lipolysis in adipocytes.
CES1 in Lipid Metabolism and PPARα/γ Signaling
CES1 is involved in hepatic lipid metabolism and its activity can influence the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid homeostasis.
Caption: CES1's role in PPAR signaling.
Experimental Workflow: Competitive ABPP
The following diagram illustrates the logical flow of a competitive activity-based protein profiling experiment to assess inhibitor selectivity.
Caption: Competitive ABPP workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
wwl229 versus chlorpyrifos oxon (CPO) for CES1 inhibition
A Comparative Guide to CES1 Inhibition: WWL229 versus Chlorpyrifos Oxon (CPO)
For researchers in drug development and related scientific fields, the selection of appropriate chemical probes is paramount for elucidating the function of enzymes like Carboxylesterase 1 (CES1). CES1 is a key serine hydrolase involved in the metabolism of a wide range of xenobiotics and endogenous lipids. This guide provides a detailed comparison of two commonly used covalent inhibitors of CES1: the experimental carbamate-based inhibitor this compound and the organophosphate chlorpyrifos oxon (CPO), the active metabolite of the insecticide chlorpyrifos.
Mechanism of Action
Both this compound and chlorpyrifos oxon act as mechanism-based irreversible inhibitors of CES1. They function by covalently modifying the catalytic serine residue within the enzyme's active site, thereby rendering the enzyme inactive.
-
This compound is a selective small-molecule inhibitor featuring a carbamate chemotype. This functional group is responsible for the covalent carbamoylation of the active site serine of CES1.[1]
-
Chlorpyrifos oxon (CPO) , an organophosphate, inhibits CES1 through the phosphorylation of the same catalytic serine residue.[2][3][4] This covalent modification is highly stable, leading to essentially irreversible inhibition.
Potency and Efficacy in CES1 Inhibition
Experimental data demonstrates that while both compounds are potent inhibitors of CES1, chlorpyrifos oxon exhibits significantly higher potency than this compound.
A direct comparison using recombinant human CES1 enzyme revealed the following rank order of inhibitory potency: CPO > WWL113 > this compound. This indicates that a lower concentration of CPO is required to achieve the same level of CES1 inhibition as this compound.
Quantitative Comparison of CES1 Inhibition
| Inhibitor | Chemical Class | IC50 (CES1) | Source |
| This compound | Carbamate | ~1 µM | |
| Chlorpyrifos Oxon (CPO) | Organophosphate | Nanomolar range |
Note: The exact IC50 value for CPO from the direct comparative study was not available in the reviewed literature, but it is stated to be in the nanomolar range and significantly lower than that of this compound.
Experimental Protocols
In Vitro CES1 Inhibition Assay using Recombinant Human CES1
This protocol is designed to determine the inhibitory potency (IC50) of compounds against recombinant human CES1 using the chromogenic substrate p-nitrophenyl valerate (p-NPV).
Materials:
-
Recombinant human CES1
-
p-nitrophenyl valerate (p-NPV)
-
This compound and/or Chlorpyrifos Oxon (CPO)
-
50 mM Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the inhibitor (this compound or CPO) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, aliquot the recombinant CES1 enzyme diluted in 50 mM Tris-HCl buffer.
-
Add the inhibitor in a concentration gradient to the wells containing the enzyme. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for covalent modification of the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, p-NPV.
-
Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer. The product, p-nitrophenol, absorbs at this wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate as a function of the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
CES1-Mediated Lipid Metabolism and Inflammation
CES1 plays a crucial role in lipid metabolism, which has downstream effects on inflammatory signaling. The enzyme hydrolyzes various lipids, including the endocannabinoid 2-arachidonoylglycerol (2-AG) and prostaglandin glyceryl esters (PG-Gs). Inhibition of CES1 can therefore modulate the levels of these signaling molecules and their metabolites, impacting inflammatory pathways.
Caption: CES1 metabolizes lipids like 2-AG and PG-Gs, influencing inflammation.
Experimental Workflow for CES1 Inhibition Assay
The following diagram outlines the key steps in determining the IC50 value for a CES1 inhibitor.
Caption: Workflow for determining the IC50 of CES1 inhibitors.
Conclusion
Both this compound and chlorpyrifos oxon are effective covalent inhibitors of CES1, targeting the enzyme's active site serine. However, CPO is a significantly more potent inhibitor. The choice between these two compounds will depend on the specific experimental goals. CPO may be suitable for applications requiring complete and potent inhibition of CES1, while the potentially greater selectivity of this compound might be advantageous in cellular systems to minimize off-target effects, although this aspect requires further investigation. Researchers should carefully consider the desired level of inhibition and potential for off-target interactions when selecting an inhibitor for their studies of CES1 function.
References
- 1. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by Chlorpyrifos Oxon, Paraoxon and Methyl Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by chlorpyrifos oxon, paraoxon and methyl paraoxon (Journal Article) | OSTI.GOV [osti.gov]
Unveiling the Impact of WWL229 on Cellular Lipid Storage: A Comparative Microscopy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WWL229's effect on lipid storage with alternative lipolysis inhibitors, supported by experimental data and detailed protocols. We delve into the microscopic visualization of these effects, offering a clear understanding of how these compounds modulate cellular lipid dynamics.
This compound is a selective inhibitor of Carboxylesterase 1 (CES1), an enzyme responsible for the hydrolysis of triglycerides and cholesteryl esters stored within intracellular lipid droplets.[1][2] By blocking CES1 activity, this compound effectively curtails the breakdown of these lipids, leading to their accumulation and resulting in an increase in both the size and number of lipid droplets within cells.[1][3] This guide will explore the experimental confirmation of this phenomenon using microscopy and compare the effects of this compound with other key inhibitors of lipolysis.
Comparative Performance of Lipolysis Inhibitors on Lipid Storage
To understand the relative efficacy of this compound in promoting lipid storage, we compare its effects with those of inhibitors targeting other key enzymes in the lipolysis cascade: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL). ATGL is the rate-limiting enzyme for the initial breakdown of triglycerides, while HSL is crucial for the subsequent hydrolysis of diglycerides.
| Compound | Target Enzyme | Cell Line | Concentration | Observed Effect on Lipid Droplets | Reference |
| This compound | Carboxylesterase 1 (CES1) | HepG2 | 50 µM | Significant increase in size (~2.5-fold) and number (~2-fold) | [3] |
| Atglistatin | Adipose Triglyceride Lipase (ATGL) | Primary Hepatocytes | 40 µM | 1.7-fold increase in retinyl ester content and a 14-fold increase in triglyceride content | |
| NG-497 | Adipose Triglyceride Lipase (ATGL) | Human pancreatic β-cells | Not specified | Notable increases in lipid droplet size and number | |
| Hi 76-0079 | Hormone-Sensitive Lipase (HSL) | 3T3-L1 adipocytes | 10 µM | Synergistically inhibits lipolysis when combined with an ATGL inhibitor |
Visualizing Lipid Storage: Experimental Protocols
Confirming the impact of this compound and other inhibitors on lipid storage relies on precise microscopic techniques. Below are detailed protocols for staining lipid droplets using two common fluorescent dyes, BODIPY 493/503 and Nile Red.
Protocol 1: BODIPY 493/503 Staining of Lipid Droplets in Fixed Cells
Objective: To visualize and quantify neutral lipid droplets in cells treated with lipolysis inhibitors.
Materials:
-
Cells cultured on coverslips in a 6-well plate
-
This compound or other lipolysis inhibitors
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 6-well plate and culture to the desired confluency. Treat the cells with the desired concentration of this compound or other inhibitors for the specified duration (e.g., 50 µM this compound for 48 hours).
-
Fixation: Gently wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a 1 µM working solution of BODIPY 493/503 in PBS. Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Nuclear Counterstaining (Optional): Wash the cells twice with PBS. Incubate with DAPI solution according to the manufacturer's instructions to visualize the nuclei.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (FITC channel) and DAPI.
Protocol 2: Nile Red Staining of Lipid Droplets in Live Cells
Objective: To visualize lipid droplets in real-time in living cells.
Materials:
-
Cells cultured in a glass-bottom dish
-
This compound or other lipolysis inhibitors
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Nile Red stock solution (1 mg/mL in DMSO)
Procedure:
-
Cell Culture and Treatment: Culture cells in a glass-bottom dish suitable for live-cell imaging. Treat the cells with the desired inhibitor as described in Protocol 1.
-
Staining: Prepare a working solution of Nile Red (typically 1 µg/mL) in the live-cell imaging medium. Remove the culture medium from the cells and add the Nile Red staining solution.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with a pre-warmed live-cell imaging medium to remove excess stain.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for Nile Red (e.g., TRITC or Texas Red channel).
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the CES1 signaling pathway and the experimental workflow for assessing the effect of this compound.
Caption: CES1 signaling pathway in lipid droplet metabolism.
Caption: Experimental workflow for microscopy analysis.
References
- 1. Acute Inhibition of Adipose Triglyceride Lipase by NG497 Dysregulates Insulin and Glucagon Secretion from Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. JCI Insight - Interfering with lipid metabolism through targeting CES1 sensitizes hepatocellular carcinoma for chemotherapy [insight.jci.org]
Independent Validation of WWL229's IC50 Value for Ces3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the commercially available Carboxylesterase 3 (Ces3) inhibitor, WWL229, with a focus on the independent validation of its half-maximal inhibitory concentration (IC50) value. This document is intended to assist researchers in making informed decisions when selecting a Ces3 inhibitor for their studies.
Introduction to Carboxylesterase 3 (Ces3)
Carboxylesterase 3 (Ces3), also known as Ces1d, is a serine hydrolase primarily expressed in the liver and adipose tissue. It plays a crucial role in the hydrolysis of various esters and amides, including therapeutic drugs and endogenous lipids. Notably, Ces3 is involved in lipid metabolism, specifically in the breakdown of triglycerides in adipocytes, a process that is stimulated by β-adrenergic signaling. This positions Ces3 as a potential therapeutic target for metabolic disorders. The use of selective inhibitors is essential for elucidating the physiological functions of Ces3 and for validating it as a drug target.
Comparison of Ces3 Inhibitors
The potency of an inhibitor is a critical factor in its utility for research. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of potency. This section compares the reported IC50 value of this compound with that of an alternative Ces3 inhibitor, WWL113.
| Inhibitor | Target | IC50 Value | Source | Notes |
| This compound | Ces3 | 1.94 µM | Commercial Vendor[1] | No independent validation of this IC50 value has been found in peer-reviewed literature to date. |
| WWL113 | Ces3 | ~100-120 nM | Multiple Peer-Reviewed Studies | A more potent and well-characterized inhibitor of Ces3. |
Note: While this compound is marketed as a selective Ces3 inhibitor, the lack of independently verified IC50 data in published research is a significant consideration for its use in quantitative studies. Researchers are advised to perform their own dose-response experiments to validate its potency in their specific assay conditions.
Experimental Protocols
To facilitate the independent validation of Ces3 inhibitors, this section provides detailed methodologies for key experiments.
Expression and Purification of Recombinant Mouse Ces3
A reliable source of active enzyme is crucial for in vitro inhibition studies. The following is a general protocol for the expression and purification of recombinant mouse Ces3, based on commercially available systems.
-
Expression System: Recombinant mouse Ces3 can be expressed in various systems, including baculovirus-infected insect cells or mammalian cells (e.g., HEK293T). Commercially available recombinant mouse Ces3 is often produced in mouse myeloma cell lines or E. coli.
-
Constructs: A full-length or catalytically active domain of mouse Ces3 is typically cloned into an expression vector containing a purification tag, such as a polyhistidine (His)-tag.
-
Transfection/Transduction: The expression vector is introduced into the host cells using standard transfection or transduction protocols.
-
Cell Culture and Protein Expression: Cells are cultured under appropriate conditions to allow for protein expression. Expression can be induced if an inducible promoter system is used.
-
Cell Lysis: Cells are harvested and lysed to release the recombinant protein.
-
Purification: The recombinant Ces3 is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.
-
Protein Characterization: The purity and identity of the recombinant protein should be confirmed by SDS-PAGE and Western blotting. The enzymatic activity of the purified Ces3 should be verified using a suitable substrate.
Biochemical Assay for IC50 Determination of Ces3 Inhibitors
The following protocol is adapted from methods used for other carboxylesterases and can be applied to determine the IC50 value of inhibitors against recombinant Ces3. This colorimetric assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by Ces3 to produce the chromogenic product p-nitrophenol.
-
Reagents and Materials:
-
Recombinant mouse Ces3 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: p-nitrophenyl acetate (pNPA)
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Assay Procedure: a. Prepare a series of dilutions of the inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO). b. In a 96-well plate, add a fixed amount of recombinant Ces3 to each well, except for the blank controls. c. Add the diluted inhibitor solutions to the wells containing the enzyme. Include a control group with no inhibitor. d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding. e. Initiate the enzymatic reaction by adding the pNPA substrate to all wells. f. Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 5-10 minutes) or as an endpoint reading after a fixed time. g. The rate of p-nitrophenol production is proportional to the Ces3 activity.
-
Data Analysis: a. Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Experimental Workflow for IC50 Determination
References
Safety Operating Guide
Essential Safety and Disposal Plan for Laboratory Chemicals: A General Guide
A specific disposal procedure for WWL229 is not publicly available. This guide provides essential, immediate safety and logistical information for the proper disposal of research chemicals, in line with general laboratory safety protocols. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for specific compounds and adhere to their institution's and local regulations for hazardous waste disposal.
Pre-Disposal Risk Assessment
Before handling any chemical waste, a thorough risk assessment is crucial. This involves identifying the chemical's hazards, evaluating potential exposure, and implementing control measures.[1][2] The Safety Data Sheet (SDS) provided by the chemical manufacturer is the primary source of this information.[3][4]
Key Information for Chemical Waste Risk Assessment:
| Parameter | Information to be Gathered from SDS and Other Sources |
| Chemical Identification | Full chemical name, CAS number, and molecular formula. |
| Hazard Identification | Pictograms, signal words, and hazard statements (e.g., flammable, corrosive, toxic).[4] |
| Physical & Chemical Properties | Form (solid, liquid, gas), solubility, reactivity with other chemicals. |
| Toxicological Information | Routes of exposure (inhalation, ingestion, skin contact), acute and chronic health effects. |
| Personal Protective Equipment (PPE) | Required gloves, eye protection, lab coats, and respiratory protection. |
| Incompatibility | List of substances to avoid mixing with the chemical waste. |
| Handling & Storage | Specific requirements for safe storage, such as ventilation or temperature control. |
General Chemical Waste Disposal Protocol
The following is a generalized, step-by-step guide for the safe disposal of laboratory chemical waste.
Experimental Protocol: General Chemical Waste Segregation and Disposal
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific chemical to understand its hazards and any specific disposal recommendations.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves. Additional PPE may be required based on the chemical's hazards.
-
Segregate Chemical Waste: Never mix different types of chemical waste. Use separate, clearly labeled waste containers for:
-
Halogenated solvents
-
Non-halogenated solvents
-
Acidic waste
-
Basic waste
-
Solid chemical waste
-
Aqueous waste containing heavy metals
-
-
Use Compatible Waste Containers: Ensure the waste container is made of a material that is compatible with the chemical waste being collected. The container must have a secure, tight-fitting lid.
-
Label Waste Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the associated hazards (e.g., flammable, corrosive, toxic).
-
Store Waste in a Designated Satellite Accumulation Area (SAA): This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be a designated, secondary containment area.
-
Keep Waste Containers Closed: Except when adding waste, all containers must be kept securely closed to prevent spills and the release of vapors.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste. Never dispose of hazardous chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS department and local regulations.
Decontamination Procedures
Proper decontamination of lab surfaces and equipment is essential to prevent cross-contamination and accidental exposure.
Experimental Protocol: General Laboratory Decontamination
-
Consult the SDS: Determine the appropriate decontamination agent. Some chemicals may require specific neutralization procedures.
-
Prepare the Decontamination Solution: For many chemical residues, a thorough wipe-down with soap and water is effective. For biological decontamination, a fresh 1:10 bleach solution is often recommended.
-
Decontaminate Surfaces and Equipment: Wearing appropriate PPE, thoroughly clean all contaminated surfaces and equipment.
-
Dispose of Contaminated Materials: Any materials used for decontamination, such as paper towels or wipes, should be disposed of as hazardous waste if they are contaminated with hazardous chemicals.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling wwl229
Essential Safety and Handling Guide for WWL229
Disclaimer: This document provides essential safety and logistical information for handling the research chemical this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on general best practices for handling novel chemical compounds in a laboratory setting. Researchers must supplement this information with their institution's specific safety protocols and a thorough risk assessment before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals. It aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is appropriate personal protective equipment.[1][2][3] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4][5] This should be supplemented with appropriate gloves and other equipment based on a thorough hazard assessment for the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles should be worn when there is a risk of splashing. A face shield worn over safety glasses or goggles is recommended when handling larger volumes or during procedures with a higher splash risk. | Protects eyes and face from splashes, and airborne particles. |
| Hand Protection | Disposable nitrile gloves are considered the minimum for incidental contact. For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for damage before use and remove them immediately if contaminated. | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat is mandatory to protect clothing and skin from spills. For procedures with a higher risk of significant spillage, a chemically resistant apron or coveralls may be necessary. | Protects against accidental splashes and contamination of personal clothing. |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory. | Protects feet from spills and falling objects. |
| Respiratory Protection | Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. If there is a risk of generating aerosols or dusts and engineering controls are insufficient, a respirator may be required. | Minimizes the risk of inhaling chemical dust or vapors. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Engineering Controls: All work involving this compound, especially the handling of stock solutions and weighing of the solid compound, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.
Storage
-
General Storage: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.
-
Segregation: Store this compound segregated from incompatible materials. As a general principle, keep chemicals separated by their hazard class. For example, store away from strong oxidizing agents, acids, and bases.
-
Container Integrity: Keep the container tightly closed when not in use. Ensure the container is properly labeled with the chemical name and any relevant hazard information.
Table 2: Summary of Handling and Storage Procedures
| Procedure | Guideline |
| Weighing | Perform in a chemical fume hood or other ventilated enclosure. |
| Solution Preparation | Conduct in a chemical fume hood. |
| General Handling | Use appropriate PPE. Avoid generating dust or aerosols. |
| Storage Location | Cool, dry, well-ventilated area. Away from heat and sunlight. |
| Incompatible Materials | Store separately from strong acids, bases, and oxidizing agents. |
| Container | Tightly sealed, clearly labeled container. |
Disposal Plan
Chemical waste must be managed and disposed of in accordance with institutional and local regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless it is known to be compatible.
-
Waste Containers: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Disposal Route: As this compound is a research chemical with limited toxicological data, it should be treated as hazardous waste and disposed of through your institution's environmental health and safety office. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Emergency Procedures
A clear plan for responding to emergencies is essential.
Spills
-
Minor Spills: For a small spill, alert others in the immediate area. Wearing appropriate PPE, contain the spill with an absorbent material from the outside in. Clean the area with soap and water once the spill is absorbed. Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
Major Spills: For a large spill, evacuate the area immediately and alert your supervisor and institutional safety office. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Guides
The following diagrams illustrate the standard workflows for handling this compound and responding to emergencies.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for this compound Spill Response.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. wilcoprime.com [wilcoprime.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
